sodium potassium ATPase inhibitor 3
Description
Historical Overview of Na+/K+-ATPase Discovery and Functional Elucidation
The discovery of the Na+/K+-ATPase dates back to 1957, when Danish scientist Jens Christian Skou, while studying the enzyme ATPase in crab nerves, observed that its activity was dependent on the presence of sodium and potassium ions proteopedia.org. This groundbreaking finding revealed the existence of a protein responsible for the active transport of these crucial ions across cell membranes. Skou was awarded the Nobel Prize in Chemistry in 1997 for his pioneering work, which fundamentally reshaped the understanding of cellular physiology and laid the foundation for decades of research into active transport mechanisms proteopedia.org.
Fundamental Role of Na+/K+-ATPase in Cellular Homeostasis and Electrophysiology
The Na+/K+-ATPase is a primary active transporter, meaning it directly uses energy from ATP hydrolysis to move ions. Its continuous activity is essential for maintaining various physiological processes critical for cell survival and function medchemexpress.comnih.gov.
The primary function of the Na+/K+-ATPase is to establish and maintain steep concentration gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane. For every molecule of ATP hydrolyzed, the pump expels three Na+ ions from the cell and imports two K+ ions into the cell proteopedia.orgnih.gov. This precise stoichiometry ensures that intracellular Na+ concentrations remain low, and intracellular K+ concentrations remain high, relative to the extracellular environment medchemexpress.comnih.gov.
The unequal exchange of ions (three Na+ out for two K+ in) makes the Na+/K+-ATPase electrogenic, meaning it generates a net outward current of positive charge. This contributes significantly to the negative resting membrane potential of cells, which is fundamental for the excitability of neurons and muscle cells nih.gov.
By actively pumping Na+ ions out of the cell, the Na+/K+-ATPase helps to control cell volume. The low intracellular Na+ concentration reduces the osmotic pressure inside the cell, preventing excessive water influx and subsequent cellular swelling and lysis medchemexpress.comnih.gov.
The steep Na+ gradient created and maintained by the Na+/K+-ATPase provides the electrochemical driving force for numerous secondary active transport systems. A prominent example is the Na+/Ca2+ exchanger (NCX), which utilizes the inward Na+ gradient to extrude Ca2+ from the cell medchemexpress.comaopwiki.orgwikipedia.orgnih.gov. This indirect coupling is vital for various processes, particularly in cardiac muscle cells where it influences calcium handling and thus contractility aopwiki.orgnih.gov.
Structural and Molecular Architecture of Na+/K+-ATPase
The Na+/K+-ATPase is a member of the P-type ATPase family of ion pumps proteopedia.org. It is a complex transmembrane protein composed of multiple subunits. The core functional unit consists of a large catalytic alpha (α) subunit, a smaller glycosylated beta (β) subunit, and, in some isoforms, a small FXYD regulatory subunit proteopedia.orgplos.org.
The α-subunit is the largest component, containing the binding sites for Na+, K+, and ATP, as well as the phosphorylation site proteopedia.org. It comprises 10 transmembrane α-helices that embed the protein complex within the plasma membrane, forming the ion channel proteopedia.orgplos.org. Four isoforms of the α-subunit (α1, α2, α3, and α4) have been identified in mammals, each exhibiting distinct kinetic properties and tissue-specific expression patterns proteopedia.orgmdpi.com.
The β-subunit is crucial for the proper folding, assembly, and transport of the α-subunit to the plasma membrane, and it influences the enzyme's ion transport properties plos.org. The FXYD subunits, when present, also contribute to the regulation and stability of the Na+/K+-ATPase complex proteopedia.orgplos.org. The enzyme undergoes conformational changes between at least two principal states, E1 and E2, during its ion transport cycle, which involve shifts in ion binding affinities and access pathways proteopedia.org. Structural studies, including crystal structures with bound inhibitors like ouabain (B1677812), have provided detailed insights into the transmembrane domains and ion-binding sites, revealing how these compounds deeply insert into the transmembrane domain, influencing enzyme function nih.gov.
Compound Names and PubChem CIDs
Subunit Composition (α, β, FXYD isoforms)
The Na+/K+-ATPase is an oligomeric protein complex, primarily composed of a large catalytic alpha (α) subunit and a smaller, glycosylated beta (β) subunit nih.govfrontiersin.orgphysiology.orgweizmann.ac.ilguidetopharmacology.org. In addition to these core subunits, a third accessory subunit, belonging to the FXYD protein family, can associate with the enzyme in a tissue-specific manner, further modulating its activity nih.govfrontiersin.orgweizmann.ac.ilguidetopharmacology.orgfrontiersin.org.
Alpha (α) Subunit Isoforms and Tissue-Specific Expression (α1, α2, α3, α4)
The α-subunit is the catalytic component of the Na+/K+-ATPase, responsible for ATP hydrolysis, cation binding, and ion transport frontiersin.orgphysiology.orgguidetopharmacology.orgnih.gov. In mammals, four different isoforms of the α-subunit (α1, α2, α3, and α4) have been identified, each encoded by distinct genes wikipedia.orgfrontiersin.orgphysiology.orgweizmann.ac.ilnih.govfrontiersin.org. These isoforms exhibit unique properties and tissue-specific expression patterns, allowing for fine-tuning of pump activity to meet diverse cellular needs wikipedia.orgphysiology.orgfrontiersin.orgnih.gov.
Here is a summary of the alpha subunit isoforms and their primary tissue expression:
| Alpha Subunit Isoform | Primary Tissue Expression | Notes |
| α1 (ATP1A1 gene) | Ubiquitously expressed in almost all tissues; predominant isoform in most tissues, including kidney sdbonline.orgphysiology.orgnih.govnih.gov. | Considered the "housekeeping" isoform; its mutation can be fatal weizmann.ac.ilnih.govresearchgate.net. |
| α2 (ATP1A2 gene) | Predominant in skeletal muscle, also found in brain (astrocytes), heart, eyes, and adipose tissue sdbonline.orgphysiology.orgnih.govnih.gov. | In the brain, primarily found in glia; mutations can cause familial hemiplegic migraine type 2 (FHM2), alternating hemiplegia of childhood 1 (AHC1), and epilepsy sdbonline.orgresearchgate.net. |
| α3 (ATP1A3 gene) | Primarily found in nervous tissues (neurons), also abundant in heart sdbonline.orgphysiology.orgnih.govnih.gov. | Neuron-specific in the brain; mutations can cause rapid-onset dystonia-parkinsonism (RDP), cerebellar ataxia, and sensorineural hearing loss (CAPOS) sdbonline.orgresearchgate.net. Its activity is critical for neural excitability physiology.org. |
| α4 (ATP1A4 gene) | Testis-specific isoform (spermatagonia and mature sperm) physiology.orgnih.govnih.gov. | Essential for male fertility researchgate.netnih.gov. |
Beta (β) Subunit Isoforms
The β-subunit is a single transmembrane glycoprotein (B1211001) that plays a crucial role in the structural and functional maturation of the Na+/K+-ATPase, and is required for its trafficking to the plasma membrane frontiersin.orgsdbonline.orgweizmann.ac.ilnih.govnih.gov. Three distinct β-isoforms (β1, β2, and β3) have been identified in mammalian cells frontiersin.orgphysiology.orgweizmann.ac.ilnih.govfrontiersin.orgnih.gov. These isoforms are more diverse in their amino acid sequences compared to the alpha subunits frontiersin.org. While the α-subunit largely dictates the kinetic properties of the enzyme, the β-subunit also modulates its transport characteristics and can influence the enzyme's affinity for various ligands physiology.orgnih.govnih.gov. The β-subunits also exhibit tissue-specific and cell-type-specific expression profiles nih.govnih.govmdpi.com. For example, β1 is widely expressed, β2 is found prominently in glia alongside α2 in the brain, and β3 shows broad expression but with minor amounts in brain, kidney, and heart sdbonline.orgnih.govnih.govmdpi.com.
FXYD Protein Family as Regulatory Subunits
The FXYD protein family comprises small, single-span transmembrane proteins that serve as tissue-specific regulatory subunits of the Na+/K+-ATPase nih.govfrontiersin.orgweizmann.ac.ilguidetopharmacology.orgfrontiersin.orgphysiology.orgcapes.gov.br. Characterized by a conserved FXYD motif in their extracellular domain, these proteins can modify the kinetic properties of the Na+/K+-ATPase, including its affinity for Na+, K+, and ATP, as well as pump kinetics and transport characteristics frontiersin.orgweizmann.ac.ilcapes.gov.br. There are seven mammalian FXYD proteins (FXYD1-7), and at least five of them (FXYD1, FXYD2, FXYD3, FXYD4, and FXYD7) have been shown to associate with and regulate the Na+/K+-ATPase in a tissue- and isoform-specific manner frontiersin.orgweizmann.ac.ilphysiology.orgcapes.gov.brnih.govmolbiolcell.org. For instance, FXYD1 (phospholemman) is highly expressed in heart and skeletal muscle, FXYD2 (γ-subunit) in kidney, and FXYD3 (MAT-8) in stomach and colon frontiersin.orgweizmann.ac.il. FXYD proteins contribute to adapting the Na+/K+-ATPase's function to the specific needs of different cell types or physiological states frontiersin.orgweizmann.ac.ilfrontiersin.org.
Conformational States and Transport Cycle (Post-Albers Cycle)
The Na+/K+-ATPase operates through a series of conformational changes, famously described by the Post-Albers cycle (also known as the Albers-Post scheme) mdpi.comfrontiersin.orgresearchgate.netnih.govrupress.orgresearchgate.netresearchgate.netresearchgate.net. This cycle details how the enzyme couples ATP hydrolysis to the active transport of ions. The pump alternates between two principal conformational states, E1 and E2, which expose the ion-binding sites to the intracellular and extracellular sides of the membrane, respectively researchgate.netnih.govrupress.org.
The key steps in the Post-Albers cycle are:
E1 State (E1·ATP): The enzyme is in the E1 conformation with high affinity for intracellular Na+ and ATP binding sites facing the cytoplasm. Three intracellular Na+ ions bind to the enzyme researchgate.netnih.govresearchgate.net.
Phosphorylation (E1P(Na3)): The binding of Na+ triggers ATP hydrolysis, leading to the phosphorylation of a conserved aspartate residue on the α-subunit and the release of ADP. This phosphorylation occludes the three Na+ ions within the enzyme wikipedia.orgresearchgate.netnih.govrupress.orgresearchgate.net.
Conformational Change and Na+ Release (E2P): The enzyme undergoes a conformational change from E1P to E2P, which decreases its affinity for Na+ and exposes the Na+ binding sites to the extracellular medium, leading to the release of three Na+ ions outside the cell researchgate.netnih.govresearchgate.net. This step is often associated with the main electrogenic event of the pump nih.gov.
K+ Binding (E2P·K2): In the E2P state, the enzyme has a high affinity for extracellular K+. Two extracellular K+ ions bind to the enzyme researchgate.netnih.gov.
Dephosphorylation (E2(K2)): The binding of K+ stimulates the dephosphorylation of the enzyme, leading to the occlusion of the two K+ ions researchgate.netnih.govrupress.orgresearchgate.net.
Conformational Change and K+ Release (E1·ATP): The enzyme then undergoes another conformational change, returning to the E1 conformation. This change decreases its affinity for K+ and exposes the K+ binding sites to the intracellular side, resulting in the release of two K+ ions into the cytoplasm. ATP then binds, restarting the cycle researchgate.netnih.govresearchgate.net.
This cyclic process ensures the continuous maintenance of Na+ and K+ gradients, crucial for cellular homeostasis and various physiological functions mdpi.comrupress.org.
Overview of Na+/K+-ATPase Inhibition as a Research Paradigm
The inhibition of Na+/K+-ATPase serves as a significant research paradigm for understanding its diverse physiological roles and exploring therapeutic interventions. Because of its critical function in maintaining ion gradients and cellular homeostasis, modulating its activity provides insights into various cellular processes and disease mechanisms mdpi.comnih.govcvphysiology.com.
Research utilizing Na+/K+-ATPase inhibition has been instrumental in:
Elucidating Cellular Physiology: Inhibitors are used to study the enzyme's contribution to resting membrane potential, cell volume regulation, and the driving force for secondary active transporters wikipedia.orgmdpi.comcvphysiology.comsdbonline.org. For instance, inhibiting the pump leads to Na+ accumulation and K+ decrease inside the cell, causing membrane depolarization cvphysiology.com.
Investigating Excitable Cell Function: In neurons and muscle cells, Na+/K+-ATPase inhibition helps researchers understand its role in nerve impulse transmission, muscle contraction, and the excitability of these cells wikipedia.orgsimplenursing.combritannica.comsdbonline.orgphysiology.org. Abnormalities in Na+/K+-ATPase activity have been linked to neurodegenerative disorders sdbonline.org.
Studying Signal Transduction: Beyond its pumping function, the Na+/K+-ATPase also acts as a receptor for certain compounds, such as cardiac glycosides (e.g., ouabain and digoxin), which can trigger intracellular signaling pathways wikipedia.orgmdpi.comcvphysiology.comphysiology.org. Research on these inhibitors helps delineate the enzyme's role in signal transduction, impacting pathways like MAPK, reactive oxygen species (ROS), and intracellular calcium signaling wikipedia.orgmdpi.com.
Disease Mechanism Research: Inhibition studies provide insights into the pathophysiology of conditions where Na+/K+-ATPase dysfunction is implicated, such as certain neurological disorders (e.g., alternating hemiplegia of childhood, rapid-onset dystonia-parkinsonism) and cardiovascular conditions (e.g., heart failure, hypertension) mdpi.comcvphysiology.comsdbonline.orgresearchgate.netnih.govphysiology.org.
Exploring Drug Targets: The Na+/K+-ATPase is a known target for therapeutic agents, particularly cardiac glycosides used in heart failure treatment to increase contractile force wikipedia.orgcvphysiology.com. Research into its inhibition helps in developing new pharmacological strategies.
Inhibition of Na+/K+-ATPase in research settings typically involves specific pharmacological agents, such as cardiac glycosides like ouabain, which bind to the α-subunit and occlude the cation binding site, thereby antagonizing K+ binding and halting the pump's activity cvphysiology.comguidetopharmacology.orgnih.gov. This approach allows scientists to isolate and study the downstream effects of altered ion gradients and signaling pathways regulated by the enzyme.
Compound Names and PubChem CIDs
Properties
CAS No. |
124541-51-1 |
|---|---|
Molecular Formula |
C6H9N3 |
Synonyms |
sodium potassium ATPase inhibitor 3 |
Origin of Product |
United States |
Molecular Mechanisms of Na+/k+ Atpase Inhibition by Inhibitor 3
Binding Site Characterization and Interaction Modalities
Inhibitors of the Na/K-ATPase typically exert their effects by binding to specific sites on the enzyme, often influencing its conformational cycle.
The Na/K-ATPase is composed of a catalytic alpha () subunit and an auxiliary beta () subunit, and sometimes a tissue-specific FXYD subunit nih.govproteopedia.orgpnas.orgphysiology.orgnih.gov. In mammals, four isoforms of the alpha subunit (1, 2, 3, 4) and at least three isoforms of the beta subunit (1, 2, 3) have been identified mdpi.comphysiology.org. These isoforms exhibit distinct tissue-specific and developmental expression patterns mdpi.comphysiology.orgbio-techne.comnovusbio.comnih.govphysiology.org.
Alpha 1 (1) isoform: This isoform is ubiquitously expressed and is the major form in tissues like the kidney mdpi.comphysiology.orgphysiology.org.
Alpha 2 (2) isoform: Predominantly found in skeletal muscle, cardiac muscle, brain, and adipocytes physiology.orgphysiology.org.
Alpha 3 (3) isoform: Abundant in neuronal tissues and the ovary mdpi.comphysiology.orgbio-techne.comnovusbio.comphysiology.org.
The specificity of an inhibitor, such as "Inhibitor 3," for a particular alpha subunit isoform is a critical aspect of its pharmacological profile. For instance, classical cardiac glycosides like ouabain (B1677812) and bufalin (B1668032) are known to bind to 1, 2, and 3 subunits, although their affinities can vary across isoforms pnas.orgmedchemexpress.comguidetopharmacology.org. If "Inhibitor 3" demonstrates isoform specificity, it would imply a differential interaction with unique structural features present in one or more of the alpha subunit isoforms. For example, the cardiac glycoside binding site is located in the extracellular side of the transmembrane cleft of the subunit proteopedia.org.
| Na/K-ATPase Alpha Subunit Isoform Distribution (General Examples) |
| Isoform |
| 1 |
| 2 |
| 3 |
| 4 |
The binding dynamics and kinetics of an inhibitor describe how it interacts with the Na/K-ATPase over time and at what concentrations it exerts its effect. Inhibitors can exhibit reversible or irreversible binding, as well as competitive or non-competitive inhibition mdpi.comscirp.orgresearchgate.net.
Apparent Affinity (IC/K): The inhibitory potency of a compound is often quantified by its IC (half-maximal inhibitory concentration) or K (inhibition constant). For "Inhibitor 3," a lower IC would indicate higher potency. For example, Ginsenoside Rb1 inhibits Na, K-ATPase activity with an IC of 6.3 1.0 M medchemexpress.com. Bufalin, another potent inhibitor, binds to 1, 2, and 3 subunits with K values of 42.5, 45, and 40 nM, respectively medchemexpress.com.
Binding Rate (k) and Dissociation Rate (k): The rates at which the inhibitor binds to (k) and dissociates from (k) the enzyme are crucial for understanding its dynamic interaction. Slow-binding inhibitors, such as ouabain and digoxin (B3395198), require longer incubation times to reach equilibrium and accurately determine their inhibitory potency researchgate.net.
Conformational Influence: Ligand binding dynamics are highly influenced by the conformational state of the Na/K-ATPase acs.org. Inhibitors often show preferential binding to specific conformational states of the enzyme during its catalytic cycle pnas.org.
| Example Kinetic Parameters of Known Na/K-ATPase Inhibitors |
| Inhibitor |
| Ginsenoside Rb1 |
| Bufalin |
| Ouabain/Digoxin |
| 3-Methylglutaric acid |
Note: The values above are representative and may vary depending on experimental conditions and enzyme source.
The Na/K-ATPase operates through a cyclic series of conformational changes, often described by the Post-Albers model, alternating between an inward-facing (E1) and an outward-facing (E2) conformation mdpi.comfrontiersin.orgphysiology.orgnih.govelifesciences.orgnih.gov.
Conformational Cycling: In the E1 state, the enzyme has a high affinity for Na ions and is open to the cytoplasm. After binding three Na ions and ATP, it undergoes phosphorylation, transitioning to the E1-P state. This leads to a conformational change that exposes the Na ions to the extracellular side, and they are released. Subsequently, the enzyme transitions to the E2-P state, where it has a high affinity for extracellular K ions wikipedia.orgproteopedia.orgelifesciences.orgnih.gov. Binding of two K ions induces dephosphorylation, reverting the enzyme to the E2 state, which then reorients to release K into the cytoplasm, returning to the E1 state wikipedia.orgproteopedia.orgelifesciences.org.
Allosteric Modulation: Allosteric modulation refers to the binding of a molecule (the allosteric modulator or inhibitor) to a site distinct from the active site, inducing conformational changes that affect the enzyme's activity or affinity for its substrates researchgate.netd-nb.infoacs.org. ATP itself can act as an allosteric effector, accelerating the E2 to E1 conformational transition crucial for the pump's cycle d-nb.infonih.gov.
Conformational Trapping: Many Na/K-ATPase inhibitors, particularly cardiac glycosides like ouabain, are known to trap the enzyme in a specific conformational state, typically the E2-P (phosphorylated E2) state, after potassium binding wikipedia.orgproteopedia.orgpnas.org. This trapping prevents the enzyme from completing its normal catalytic cycle and ion translocation proteopedia.org. If "Inhibitor 3" acts similarly, it would bind to and stabilize an intermediate state, thereby halting the progression of the pump cycle. The binding of such inhibitors can be influenced by the presence of K ions, as K antagonism of cardiac glycoside binding is a known phenomenon guidetopharmacology.org.
Interruption of the Catalytic Cycle
Inhibitors of the Na/K-ATPase ultimately disrupt the enzyme's ability to perform its core function: the ATP-dependent transport of Na and K ions.
The energy required for ion translocation by the Na/K-ATPase is derived from the hydrolysis of ATP mdpi.compnas.orgelifesciences.org. This involves the phosphorylation of a conserved aspartate residue on the alpha subunit wikipedia.orgproteopedia.orgelifesciences.org. "Inhibitor 3" could inhibit ATP hydrolysis through several mechanisms:
Direct Interference with ATP Binding: The inhibitor might bind to or near the ATP-binding site on the cytoplasmic nucleotide-binding (N) domain of the alpha subunit, competitively or non-competitively, preventing ATP from binding or being properly oriented for hydrolysis proteopedia.orgscirp.org.
Disruption of Phosphorylation: It could prevent the transfer of the -phosphate from ATP to the aspartate residue, a critical step in the catalytic cycle wikipedia.orgscirp.org.
Stabilization of a Non-Hydrolytic State: By trapping the enzyme in a particular conformation (e.g., E2-P state), "Inhibitor 3" could prevent the necessary conformational changes that allow for ATP hydrolysis or subsequent dephosphorylation wikipedia.orgpnas.org. For example, cardiac glycosides inhibit ATPase activity by binding to the enzyme when it is in a phosphorylated state wikipedia.orgpnas.org. Studies have shown that compounds like 2-methoxy-3,8,9-trihydroxy coumestan (B1194414) inhibit Na,K-ATPase by decreasing free sulfhydryl groups essential for catalytic activity nih.gov.
The most direct consequence of Na/K-ATPase inhibition is the disruption of the precise 3 Na out / 2 K in stoichiometric movement of ions wikipedia.orgmdpi.comproteopedia.orgpnas.orgnih.gov. If "Inhibitor 3" interferes with this process, it would lead to:
Increased Intracellular Sodium: By preventing the extrusion of Na ions, the intracellular concentration of Na would rise wikipedia.orgmdpi.com.
Decreased Intracellular Potassium: Similarly, the inhibition of K import would lead to a reduction in intracellular K levels wikipedia.orgmdpi.com.
Disruption of Cation Binding Sites: The alpha subunit contains specific binding sites for Na and K within its transmembrane helices nih.govproteopedia.org. Inhibitors can occlude these cation binding sites, physically blocking ion passage or altering their affinity proteopedia.orgguidetopharmacology.org. For example, studies on Pb inhibition of Na,K-ATPase show that it interferes with charge movements generated by the enzyme upon ATP activation, indicating disruption of ion translocating steps acs.org.
Prevention of Conformational Changes for Ion Release/Binding: By trapping the enzyme in an occluded state or preventing necessary conformational shifts (e.g., the transition from E1 to E2 that releases Na, or the E2 to E1 transition that releases K), "Inhibitor 3" would effectively halt ion transport proteopedia.orgphysiology.orgelifesciences.org.
Compound Names and PubChem CIDs
Cellular and Subcellular Consequences of Na+/k+ Atpase Inhibition
Dysregulation of Intracellular Ion Homeostasis
The primary function of the Na+/K+-ATPase is to maintain the steep concentration gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump directly disrupts these gradients, leading to significant changes in intracellular ion concentrations.
Upon inhibition of the Na+/K+-ATPase, the active extrusion of Na+ from the cell is impaired. Consequently, Na+ accumulates within the cell, leading to an elevated intracellular sodium concentration ([Na+]i) wikipedia.orgcvphysiology.commdpi.comaopwiki.org. This increase in [Na+]i is a direct and immediate consequence of the pump's diminished activity, as Na+ continues to leak into the cell through various channels and transporters while its active removal is hindered cvphysiology.com.
Concomitantly with the rise in [Na+]i, the active import of K+ into the cell is reduced due to Na+/K+-ATPase inhibition. This results in a decrease in intracellular potassium concentration ([K+]i) cvphysiology.comoatext.com. The potassium gradient is critically important for many physiological processes, including the maintenance of cellular membrane potential oatext.com.
Table 1: Effect of Na+/K+-ATPase Inhibition on Intracellular Ion Concentrations
| Ion | Normal Intracellular Concentration | Change upon Na+/K+-ATPase Inhibition | Consequence |
| Sodium (Na+) | Low (e.g., ~10-15 mM) | Increases significantly | Accumulation within the cell wikipedia.orgcvphysiology.commdpi.comaopwiki.org |
| Potassium (K+) | High (e.g., ~140-150 mM) | Decreases significantly | Depletion from the cell cvphysiology.comoatext.com |
The alteration in intracellular sodium concentration has significant secondary effects on intracellular calcium concentration ([Ca2+]i), primarily mediated by the Na+/Ca2+ exchanger (NCX). The NCX typically extrudes Ca2+ from the cell in exchange for Na+ influx, utilizing the electrochemical gradient of Na+ established by the Na+/K+-ATPase frontiersin.org. When [Na+]i rises due to Na+/K+-ATPase inhibition, the driving force for Ca2+ extrusion by the NCX is reduced or even reversed wikipedia.orgmdpi.comaopwiki.orgfrontiersin.orgportlandpress.com. This impairment of NCX activity leads to a reduced Ca2+ efflux and/or increased Ca2+ influx, resulting in an elevation of intracellular calcium levels ([Ca2+]i) wikipedia.orgmdpi.comaopwiki.orgfrontiersin.orgmdpi.comphysiology.orgfrontiersin.orgpatsnap.comahajournals.orgbiorxiv.org. This rise in [Ca2+]i is a crucial mechanism by which Na+/K+-ATPase inhibitors, such as cardiac glycosides like digoxin (B3395198) and ouabain (B1677812), exert their effects on cardiac contractility wikipedia.orgmdpi.comaopwiki.orgfrontiersin.orgmdpi.comfrontiersin.orgpatsnap.com.
Membrane Potential Alterations
The Na+/K+-ATPase is an electrogenic pump, meaning it generates a net outward current by transporting three positive charges (Na+) out and two positive charges (K+) into the cell per ATP molecule, resulting in a net export of one positive charge wikipedia.orgnih.govcvphysiology.com. This action contributes to the hyperpolarization of the cell membrane potential, helping to stabilize the resting membrane potential (RMP) wikipedia.orgsdbonline.orgcvphysiology.commdpi.comportlandpress.comphysiology.org.
Inhibition of the Na+/K+-ATPase causes cellular depolarization, meaning the resting membrane potential becomes less negative sdbonline.orgcvphysiology.com. This depolarization is a result of both the altered Na+ and K+ concentration gradients and the loss of the pump's electrogenic contribution cvphysiology.com. Changes in membrane potential can significantly affect the excitability of cells, particularly neurons and muscle cells, where the RMP is critical for generating and transmitting action potentials sdbonline.orgcvphysiology.comoatext.com. For instance, in developing CA3 neurons, blockade of the Na+/K+-ATPase with strophanthidin (B154792) caused a marked depolarization of 23.1 mV, while in CA1 neurons, the depolarization was more modest at 3.3 mV physiology.org.
Table 2: Impact of Na+/K+-ATPase Inhibition on Membrane Potential
| Mechanism | Effect on Membrane Potential | Resulting State | Cell Types Affected |
| Loss of electrogenic pumping | Depolarization | Less negative RMP | All animal cells wikipedia.orgnih.govcvphysiology.com |
| Altered Na+/K+ gradients | Depolarization | Reduced excitability | Neurons, muscle cells sdbonline.orgcvphysiology.com |
Osmotic Changes and Cell Volume Regulation
The Na+/K+-ATPase plays a fundamental role in maintaining osmotic equilibrium and regulating cell volume nih.govsdbonline.orgnih.gov. By actively extruding Na+ from the cell, it prevents the accumulation of intracellular solutes, which would otherwise lead to osmotic water influx and cell swelling sdbonline.org.
Inhibition of the Na+/K+-ATPase disrupts this regulatory mechanism. The consequent increase in intracellular Na+ (and secondary increase in Ca2+) leads to an increase in intracellular osmolarity. This osmotic imbalance drives water into the cell, potentially causing cell swelling sdbonline.orgcellphysiolbiochem.com. While some studies suggest that Na+/K+-ATPase inhibition can lead to cell swelling and bursting with variable outcomes cellphysiolbiochem.com, others show that in certain contexts, such as chick embryo cardiac myocytes, ouabain can induce cell shrinkage in an isosmotic environment researchgate.net. The regulation of cell volume in response to osmotic changes involves the inhibition or activation of various ion and organic solute transport pathways at the cell surface cellphysiolbiochem.comjocmr.orgfrontiersin.org. The Na+/K+-ATPase's role in this is crucial for maintaining cellular integrity and function.
Impact on Cellular Bioenergetics and ATP Consumption
The Na+/K+-ATPase is a significant consumer of cellular ATP, highlighting its vital role in cellular energy metabolism wikipedia.orgmdpi.compatsnap.comresearchgate.net. It is estimated that the Na+/K+-ATPase can account for a substantial portion of a cell's total ATP demand, typically ranging from 20% to 70%, and up to 75% in nerve cells wikipedia.orgbiorxiv.orgresearchgate.net. This high ATP consumption underscores the energetic cost associated with maintaining the electrochemical gradients essential for cellular function.
Table 3: Bioenergetic Impact of Na+/K+-ATPase Inhibition
| Aspect | Normal State | Upon Na+/K+-ATPase Inhibition |
| ATP Consumption | High (20-70% of cellular ATP; up to 75% in neurons) wikipedia.orgbiorxiv.orgresearchgate.net | Reduced, as pump activity is diminished plos.org |
| Metabolic Coupling | Tightly coupled with glycolysis in some cells plos.org | Disrupts central carbon metabolism biorxiv.org |
| Overall Energy State | Maintains cellular energetic state biorxiv.org | Can lead to dysregulation of ATP-producing processes biorxiv.org |
Compound Names and PubChem CIDs
This article focuses on the cellular consequences of inhibiting the Na+/K+-ATPase, using "sodium potassium ATPase inhibitor 3" as a generic descriptor for compounds that inhibit this enzyme. As such, "this compound" itself does not refer to a specific, identifiable chemical compound with a unique PubChem CID. However, several specific cardiac glycosides, which are well-known Na+/K+-ATPase inhibitors, were mentioned as examples within the text.
Na+/k+ Atpase As a Signal Transducer: Beyond Ion Transport
Role of Na+/K+-ATPase as a Receptor for Endogenous Ligands and Exogenous Inhibitors
The Na+/K+-ATPase serves as a specific receptor for a class of compounds known as cardiotonic steroids (CTS). frontiersin.orgresearchgate.net These ligands bind to the extracellular domains of the catalytic α-subunit. nih.gov The family of CTS includes both endogenous (hormone-like) ligands produced within the body and exogenous (drug-like) ligands.
Endogenous Ligands: The body produces its own digitalis-like factors, such as ouabain (B1677812) and marinobufagenin (B191785), which are considered a novel class of steroid hormones. researchgate.netnih.gov These endogenous CTS are involved in the pathophysiology of various conditions, and their levels can be elevated in diseases like hypertension and chronic kidney disease. frontiersin.orgnih.gov Beyond CTS, other endogenous molecules can interact with specific isoforms; for instance, the α3 subunit of Na+/K+-ATPase has been identified as a neuronal receptor for a fragment of the protein agrin. researchgate.net
Exogenous Inhibitors: Plant-derived cardiac glycosides, such as digoxin (B3395198) and digitoxin (B75463), are well-known exogenous inhibitors of the Na+/K+-ATPase. frontiersin.org For centuries, these compounds have been used clinically to treat heart failure and cardiac arrhythmias due to their ability to inhibit the pump's ion-transporting activity. frontiersin.orgresearchgate.net
The different isoforms of the Na+/K+-ATPase α-subunit (α1, α2, α3, and α4) exhibit distinct tissue distributions and varying sensitivities to these inhibitors. nih.govnih.gov The α3 isoform is found primarily in neurons, and mutations in the gene encoding it are linked to severe neurological disorders, including Rapid-Onset Dystonia-Parkinsonism (RDP) and Alternating Hemiplegia of Childhood (AHC), underscoring its critical role in the central nervous system. nih.govnih.gov The binding of an inhibitor to the α3 isoform, much like with other isoforms, initiates a conformational change in the enzyme that triggers intracellular signaling cascades independent of its ion-pumping function. researchgate.net
Activation of Intracellular Signaling Cascades by Inhibitor 3
The binding of an inhibitor to the Na+/K+-ATPase α3 isoform initiates a complex network of intracellular signaling events. While sharing some common pathways with the more ubiquitous α1 isoform, the α3 isoform has been shown to possess unique, Src-independent signaling mechanisms. physiology.org These pathways ultimately influence critical cellular processes like gene expression, cell growth, and survival. researchgate.net
The activation of the non-receptor tyrosine kinase Src is a well-established early event following the binding of inhibitors like ouabain to the Na+/K+-ATPase α1 isoform. nih.govnih.gov The α1 subunit and Src can form a pre-assembled signaling complex, or "signalosome," in the plasma membrane. nih.gov Upon inhibitor binding, a conformational change in the Na+/K+-ATPase releases the kinase domain of Src, allowing it to become active and phosphorylate downstream targets. nih.gov
However, compelling evidence indicates that the α3 isoform signals differently. In a mammalian cell line engineered to express only the rat α3 isoform, exposure to the inhibitor ouabain failed to cause Src activation. physiology.org This finding suggests that Na+/K+-ATPase α3 does not regulate Src and that its downstream signaling is initiated through a Src-independent mechanism, representing a fundamental difference from the α1 isoform. physiology.org
In the canonical signaling pathway associated with the α1 isoform, the activation of Src is a crucial intermediate step that leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net This Src-mediated inter-receptor crosstalk allows the signal from the Na+/K+-ATPase to be relayed through the EGFR and its associated downstream effectors. researchgate.net Given that inhibitor binding to the α3 isoform does not appear to activate Src, the transactivation of EGFR may not be a required step in α3-specific signaling, or it may occur through an alternative, Src-independent mechanism.
The MAPK pathway, particularly the Ras/Raf/MEK/ERK cascade, is a central signaling route regulated by Na+/K+-ATPase inhibition. nih.gov Activation of this pathway is known to regulate gene transcription and cell growth. researchgate.net In the conventional model derived from studies of the α1 isoform, this pathway is activated downstream of Src and EGFR. nih.gov
Significantly, studies on the α3 isoform have demonstrated that it can activate the ERK pathway even in the absence of Src activation. physiology.org Research using a cell line expressing only the rat α3 isoform showed that ouabain treatment led to the robust activation of ERK1/2. physiology.org This activation was not blocked by Src inhibitors but was prevented by inhibitors of PI3K and PKC, indicating that the α3 isoform utilizes these alternative pathways to signal to ERK. physiology.org
Table 1: Key Proteins in Na+/K+-ATPase α3-Mediated Signaling
| Protein/Pathway | Function | Role in α3 Signaling Cascade |
| Na+/K+-ATPase α3 | Receptor for inhibitors; ion pump | Initiates the signaling cascade upon inhibitor binding. physiology.org |
| Src Kinase | Non-receptor tyrosine kinase | Not activated by inhibitor binding to the α3 isoform, unlike the α1 isoform. physiology.org |
| EGFR | Receptor tyrosine kinase | Transactivation is a key step in α1 signaling; its role in α3 signaling is less clear due to Src-independence. nih.govresearchgate.net |
| PI3K | Lipid kinase | Required for the Src-independent activation of ERK by the α3 isoform. physiology.org |
| Akt | Serine/threonine kinase | A major downstream effector of PI3K, involved in cell survival and growth. cellsignal.com |
| PLC | Phospholipase | Its activation can lead to the generation of second messengers. |
| PKC | Serine/threonine kinase | Required for the Src-independent activation of ERK by the α3 isoform. physiology.orgnih.gov |
| ERK1/2 (MAPK) | Serine/threonine kinase | Key downstream effector activated by the α3 isoform via PI3K and PKC pathways. physiology.org |
The PI3K/Akt pathway is another critical signaling module activated by Na+/K+-ATPase inhibitors. nih.gov This pathway is central to regulating diverse cellular functions, including cell growth, proliferation, and survival. cellsignal.com Ouabain has been shown to stimulate an interaction between the Na+/K+-ATPase α-subunit and the p85 regulatory subunit of PI3K, leading to the activation of Akt. nih.govacs.org
Notably, the activation of the PI3K/Akt pathway can occur independently of Src. nih.govacs.org This Src-independent mechanism is particularly relevant for the α3 isoform. As mentioned, studies have shown that the activation of ERK by inhibitor-bound α3 is dependent on PI3K activity, positioning the PI3K/Akt pathway as a critical upstream regulator in the α3-specific signaling cascade. physiology.org
The PLC/PKC pathway is also implicated in Na+/K+-ATPase-mediated signal transduction. nih.gov In studies on cardiac myocytes, ouabain was found to cause a rapid and sustained activation of several PKC isoforms. nih.gov This activation of PKC was shown to be a necessary step for the subsequent activation of ERK1/2. nih.gov The activation of PKC by ouabain in these cells was also dependent on the presence of calcium in the medium, suggesting a link between the pump's signaling and ion-regulating functions. nih.gov
In the context of the α3 isoform, PKC plays a vital role in its unique signaling mechanism. The Src-independent activation of ERK that is characteristic of α3 signaling was shown to be blocked by PKC inhibitors. physiology.org This indicates that, along with PI3K, PKC is a key intermediary that connects the inhibitor-bound α3 Na+/K+-ATPase to the downstream activation of the MAPK pathway.
Table 2: Comparison of Signaling Pathways from Na+/K+-ATPase Isoforms α1 and α3
| Signaling Event | α1 Isoform Pathway | α3 Isoform Pathway |
| Ligand Binding | Binds cardiotonic steroids (e.g., ouabain). nih.gov | Binds cardiotonic steroids with different kinetics. nih.gov |
| Src Activation | Yes , forms a complex with Src and activates it. nih.gov | No , does not regulate or activate Src. physiology.org |
| EGFR Transactivation | Yes , mediated by Src. nih.gov | Unclear, but likely Src-independent if it occurs. |
| ERK1/2 Activation | Dependent on Src/EGFR activation. nih.gov | Src-independent ; dependent on PI3K and PKC. physiology.org |
| Primary Mediators | Src, EGFR, Ras. nih.gov | PI3K, PKC. physiology.org |
Generation of Reactive Oxygen Species (ROS)
The binding of specific ligands, such as cardiotonic steroids (e.g., ouabain), to the Na+/K+-ATPase can trigger a rapid increase in the intracellular concentration of reactive oxygen species (ROS). nih.govscispace.com This ROS generation is a crucial component of the enzyme's signaling cascade and is independent of its ion transport activity. nih.govscispace.com
The process is often initiated by the activation of the non-receptor tyrosine kinase Src, which forms a functional signaling complex with the Na+/K+-ATPase. nih.govscienceopen.comnih.govspandidos-publications.com Ligand binding to the Na+/K+-ATPase induces a conformational change that activates the associated Src kinase. mdpi.comscienceopen.com Activated Src can then transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like the Ras-Raf-MEK-ERK cascade. nih.govscienceopen.com This cascade ultimately extends to the mitochondria, stimulating the production of ROS. nih.govscispace.comnih.govscienceopen.com
These newly generated ROS are not merely byproducts but function as essential second messengers, mediating many of the downstream effects of Na+/K+-ATPase signaling, including the activation of transcription factors like NF-κB and the regulation of gene expression related to cell growth and hypertrophy. nih.govscispace.comnih.govmdpi.com Furthermore, a feed-forward mechanism exists where ROS can, in turn, activate the Na+/K+-ATPase signaling cascade, creating a Na+/K+-ATPase/ROS amplification loop that is significant in various oxidative stress-related disease states. mdpi.comnih.govspandidos-publications.comfrontiersin.org This bidirectional relationship underscores the central role of the Na+/K+-ATPase as a receptor and amplifier for oxidant signals. mdpi.com
Research Findings on Na+/K+-ATPase-Mediated ROS Generation
| Finding | Key Proteins Involved | Downstream Effect | References |
|---|---|---|---|
| Ouabain binding activates Src kinase, leading to EGFR transactivation and subsequent mitochondrial ROS production. | Na+/K+-ATPase, Src, EGFR, Ras | Activation of MAPK pathways, gene expression changes. | nih.govnih.govscienceopen.com |
| ROS act as essential second messengers for downstream events like transcription factor activation (NF-κB). | Na+/K+-ATPase, ROS | Regulation of cardiac growth-related genes. | nih.govnih.gov |
| A positive-feedback loop exists where ROS can activate Na+/K+-ATPase signaling, amplifying oxidative stress. | Na+/K+-ATPase, Src, ROS | Implicated in pathophysiology of obesity, hypertension, and heart failure. | mdpi.comnih.govfrontiersin.org |
Cross-Talk with Other Cellular Pathways and Membrane Proteins
The Na+/K+-ATPase signaling complex does not operate in isolation. It engages in extensive cross-talk with other cellular pathways and membrane proteins, integrating diverse signals to produce specific cellular responses. nih.gov The enzyme's ability to interact with neighboring proteins allows it to form signaling microdomains, particularly within specialized membrane regions like caveolae, where it can coordinate complex cellular events. researchgate.netfrontiersin.org
Modulation of G-Protein Coupled Receptors
The function of the Na+/K+-ATPase is also modulated by G-protein coupled receptors (GPCRs), a large family of receptors that transduce extracellular signals into intracellular responses. pnas.orgnih.gov Activation of certain GPCRs, such as dopamine (B1211576) receptors, can regulate Na+/K+-ATPase activity and trafficking. nih.gov This regulation can occur through multiple mechanisms, including the phosphorylation of the Na+/K+-ATPase's catalytic α-subunit, which can trigger its endocytosis from the plasma membrane, thereby reducing the number of active pumps. pnas.orgnih.gov
Conversely, signals from other GPCRs can prevent this endocytosis without necessarily altering the phosphorylation state of the pump. nih.gov This is achieved by modulating the recruitment of components of the endocytic machinery, like adaptor protein 2 (AP-2) and clathrin, to the pump. pnas.orgnih.gov In some instances, a direct physical association or complex formation between GPCRs (like dopamine D1 and D2 receptors) and the Na+/K+-ATPase has been observed, allowing for reciprocal regulation and intricate crosstalk between these two major signaling systems. nih.gov
Research Methodologies for Studying Na+/k+ Atpase Inhibition
Biochemical Assays for Enzyme Activity
Biochemical assays are fundamental for quantifying the catalytic activity of the Na+/K+-ATPase and evaluating the efficacy of inhibitors. These assays primarily focus on measuring the rate of ATP hydrolysis, a direct indicator of pump function.
The Na+/K+-ATPase catalyzes the decomposition of ATP into adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), releasing energy to drive ion transport libretexts.orgbiocompare.com. The activity of the enzyme is directly proportional to the amount of Pi generated or ADP produced over time biocompare.com.
Pi Release Measurement: This is a widely used approach to quantify ATPase activity. The assay typically involves incubating the enzyme (e.g., from cell homogenates or purified membrane fractions) with ATP in the presence of specific ions (Na+, K+, Mg2+) that are essential for Na+/K+-ATPase function. The reaction is stopped at various time points, and the liberated inorganic phosphate (Pi) is then measured. Na+/K+-ATPase activity is often determined as the difference between total ATPase activity (in the presence of Na+, K+, Mg2+, and ATP) and activity in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain (B1677812) physiology.orgabcam.comresearchgate.net.
ADP Production Measurement: Alternatively, the production of ADP from ATP hydrolysis can be measured. High-performance liquid chromatography (HPLC) can be used to directly determine the concentration of ADP liberated during ATP hydrolysis, offering a precise and linear method for ATPase activity measurement researchgate.net. This method is particularly useful as it can discriminate between different ATPases when specific inhibitors are employed researchgate.net.
Detailed Research Findings for ATP Hydrolysis Measurement: Studies often report Na+/K+-ATPase activity in units of micromoles of inorganic phosphate released per milligram of protein per hour (µmol Pi/mg protein/hr) or nanomoles of inorganic phosphate liberated per minute per milligram of protein (nmol Pi/min/mg protein) mdpi.comresearchgate.netnih.gov. For instance, a study on rat skeletal muscle observed differences in Na+/K+-ATPase enzyme activity among different muscles, with the soleus muscle exhibiting higher activity in crude membranes compared to the extensor digitorum longus (EDL) and white gastrocnemius (WG) muscles physiology.org.
Coupled enzyme assays provide an indirect but continuous spectrophotometric or fluorimetric measurement of ATP hydrolysis. These assays link the production of ADP or Pi to another enzymatic reaction that produces a detectable change in absorbance or fluorescence researchgate.netupenn.edu. A common coupled enzyme system for measuring ATPase activity involves pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) researchgate.netupenn.edu.
In this system:
ATP is hydrolyzed by Na+/K+-ATPase to produce ADP and Pi.
Pyruvate kinase then uses ADP and phosphoenolpyruvate (B93156) (PEP) to regenerate ATP, producing pyruvate.
Lactate dehydrogenase subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.
Spectrophotometric and colorimetric methods are broadly applied for detecting the products of ATP hydrolysis.
Colorimetric Detection of Pi: Many colorimetric methods are based on the spectrophotometric determination of free orthophosphate (Pi) released during ATP hydrolysis mdpi.comnih.gov. Reagents such as ammonium (B1175870) molybdate (B1676688) are commonly used, forming a colored complex with phosphate that can be measured spectrophotometrically at specific wavelengths (e.g., 660 nm or 650 nm) abcam.comresearchgate.netresearchgate.netfrontiersin.org. The Fiske and Subbarow reaction is another classic colorimetric method for Pi estimation nih.gov. Commercial ATPase assay kits often utilize these principles, generating a strong, stable chromophore proportional to Pi release biocompare.comabcam.com.
Spectrophotometric Monitoring in Coupled Assays: As mentioned in 5.1.2, the decrease in NADH absorbance at 340 nm in coupled enzyme assays is a spectrophotometric method used for continuous monitoring of ATPase activity upenn.edu.
Radioactive tracer assays offer high sensitivity for measuring Na+/K+-ATPase activity, particularly useful for studying proteins with low activity or limited purification yields nih.govsemanticscholar.org.
[γ-32P]-ATP Hydrolysis: This assay directly measures the liberation of radiolabeled inorganic phosphate from [γ-32P]-ATP. The enzyme reaction is initiated with [γ-32P]-ATP, and after a set incubation period, the radiolabeled free phosphate is separated from the non-hydrolyzed [γ-32P]-ATP. This separation can be achieved by complex formation with molybdate, which allows for the partitioning of the molybdate-phosphate complex into an organic phase, while intact ATP remains in the aqueous phase. The radioactivity in the organic phase, corresponding to liberated Pi, is then quantified mdpi.comnih.govsemanticscholar.org. This method is highly sensitive, capable of detecting free phosphate in the femtomolar range semanticscholar.org.
86Rb Uptake: The Na+/K+-ATPase exchanges sodium for potassium ions. Since 86Rb+ acts as a good substitute for K+, the uptake of radioactive 86Rb+ into cells or membrane vesicles can serve as a direct measure of active K+ transport by the Na+/K+-ATPase researchgate.netnih.gov. Inhibition of Na+/K+-ATPase by compounds like canrenone (B1668266) can be demonstrated by a reduction in 86Rb uptake nih.gov. This assay provides a functional measure of the pump's ion transport activity.
Electrophysiological Techniques
Electrophysiological techniques provide real-time, direct measurements of ion currents generated by the Na+/K+-ATPase, offering unique insights into its electrogenic properties and the impact of inhibitors on its function in a physiological context. The Na+/K+-ATPase is electrogenic, meaning it generates a net outward current (pump current, I_p) due to the unequal exchange of ions (3 Na+ out for 2 K+ in) physiology.orgportlandpress.comphysiology.org.
The introduction of patch-clamp techniques has revolutionized the investigation of the Na+/K+-ATPase pump current (I_p) in single cells, such as cardiac myocytes physiology.org.
Patch Clamp Technique: This technique allows for the direct measurement of ion currents across a small patch of membrane or the entire cell (whole-cell configuration). By forming a high-resistance seal between a glass micropipette and the cell membrane, researchers can control the membrane potential (voltage clamp) and measure the resulting current. This enables the study of the pump's characteristics in its native membrane environment physiology.org.
Voltage Clamp Studies: In voltage clamp experiments, the membrane potential is held constant, allowing for the measurement of the pump current (I_p) as a function of various parameters, such as intracellular ion concentrations (Na+, K+, Cs+) or the presence of inhibitors. The Na+/K+-ATPase current is typically identified as the component of the total membrane current that is inhibited by specific pump blockers like ouabain portlandpress.comphysiology.orgplos.orgtandfonline.com.
Detailed Research Findings for Electrophysiological Techniques: Electrophysiological studies have demonstrated that the apparent affinity of the cardiac Na+/K+ pump to intracellular Na+ is voltage-dependent, increasing with depolarization physiology.org. Studies using voltage clamp fluorometry (VCF) combined with site-directed fluorescence labeling have enabled real-time detection of local protein motions and conformational changes of the Na+/K+-ATPase during its catalytic cycle, linking these changes to specific transport steps rupress.orgpnas.org. For example, VCF has been used to monitor voltage- and ion-dependent conformational changes in the α, β, and γ subunits to better understand the conformational dynamics during the transport cycle rupress.org. Inhibition of Na+/K+-ATPase with ouabain has been shown to partially mimic ethanol-induced increases in tonic GABAergic currents in rat cerebellar granule cells, highlighting the physiological relevance of pump inhibition plos.org.
A study on synaptic plasma membranes demonstrated that ATP-induced electric currents were significantly reduced by the Na+/K+-ATPase inhibitor digitoxigenin (B1670572), with approximately 70–80% inhibition at 1 µM concentration portlandpress.com. This confirms the direct electrical measurement of Na+/K+-ATPase activity and its inhibition.
Solid-Supported Membrane (SSM) Technology
Solid-Supported Membrane (SSM) technology is an electrophysiological method employed to investigate the functional characteristics and transport activities of membrane proteins, including ion pumps like Na/K-ATPase portlandpress.comrupress.orgmdpi.comresearchgate.net. This technique involves immobilizing native membrane fragments or proteoliposomes containing the transporter protein onto an artificial lipid monolayer supported by a planar gold electrode portlandpress.comrupress.orgresearchgate.netresearchgate.net.
The principle of SSM-based electrophysiology relies on the measurement of transient electrical currents generated by the movement of charged substrates during the protein's transport cycle rupress.orgresearchgate.netresearchgate.net. Activation of the Na/K-ATPase is typically achieved by rapid concentration jumps of activating substrates, such as ATP, which initiates the electrogenic events of the pump portlandpress.commdpi.comresearchgate.net. For instance, ATP-induced currents on synaptic plasma membranes enriched in Na/K-ATPase can be observed and are specifically inhibited by known Na/K-ATPase inhibitors like digitoxigenin portlandpress.com. The mechanical stability of SSMs allows for rapid solution exchange at the membrane surface, enabling precise kinetic measurements with high sensitivity and time resolution researchgate.netresearchgate.net. Commercial systems, such as those based on SURFER technology, are available for SSM-based electrophysiological analysis, facilitating drug screening and development by providing quantitative estimates of inhibition potency (IC values) researchgate.net.
Table 1: Key Features and Applications of Solid-Supported Membrane Technology for Na/K-ATPase Studies
| Feature | Description | Application in Na/K-ATPase Studies |
| Model System | Artificial lipid monolayer on gold electrode | Mimics cellular membrane environment for isolated pump activity |
| Protein Immobilization | Native membrane fragments or proteoliposomes | Allows direct study of the enzyme in a controlled setting |
| Activation Method | Rapid substrate (e.g., ATP) concentration jumps | Initiates electrogenic pump cycle for current measurement |
| Output | Transient electrical currents | Provides real-time kinetics and charge movement information |
| Inhibitor Study | Reduction of ATP-induced currents by test compounds | Identification and characterization of Na/K-ATPase inhibitors (e.g., digitoxigenin) portlandpress.com |
| Advantages | High sensitivity, time resolution, mechanical stability | Suitable for detailed mechanistic studies and drug screening researchgate.netresearchgate.net |
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are essential for investigating the downstream effects of Na/K-ATPase inhibition on cellular physiology, protein expression, and gene regulation.
Na/K-ATPase is critical for maintaining steep electrochemical gradients of sodium and potassium across the plasma membrane, with typical intracellular potassium levels being significantly higher (approximately 140 mM) and intracellular sodium levels being considerably lower (around 31.5 mM) than extracellular concentrations in healthy cells wikipedia.orgoatext.comcambridge.orgnih.gov. Inhibition of Na/K-ATPase leads to a characteristic increase in intracellular Na concentration and a decrease in intracellular K concentration nih.govaopwiki.org. This ionic imbalance can, in turn, affect intracellular calcium levels due to the altered operation of the Na/Ca exchanger nih.govaopwiki.orgnih.gov.
Methods for measuring these intracellular ion concentrations include:
Electron Probe X-ray Microanalysis : This technique has been used to quantitatively measure Na, K, and Cl concentrations in single cells, such as preimplantation mouse embryos, demonstrating that Na/K-ATPase activity maintains high K/Na ratios (12–16) cambridge.org.
Fluorescent Dyes : Ion-sensitive fluorescent dyes are widely used for real-time monitoring of intracellular ion changes. For instance, Asante Potassium Green-2 can detect intracellular K levels, showing a concentration-dependent decrease upon treatment with Na/K-ATPase inhibitors like ouabain oatext.comnih.gov. Sodium-sensitive dyes are similarly employed to confirm sodium accumulation following pump inhibition aopwiki.org. For example, studies have shown that ouabain (1 µM) or valinomycin (B1682140) (10 µM) can cause approximately 50% cellular K loss within 24 hours in cells like LN229 nih.gov.
Table 2: Representative Intracellular Ion Concentrations in Healthy Cells and Changes Upon Na/K-ATPase Inhibition
| Ion | Typical Intracellular Concentration (Healthy Cells) | Effect of Na/K-ATPase Inhibition | Measurement Method(s) |
| Sodium (Na) | ~5-15 mM (e.g., 31.5 mM in mouse embryos) cambridge.org | Increase (e.g., 2.4-fold with 50% NKA inhibition) nih.govaopwiki.orgnih.gov | Electron Probe X-ray Microanalysis, Sodium-sensitive fluorescent dyes cambridge.orgaopwiki.org |
| Potassium (K) | ~120-150 mM (e.g., 92.4 mM in mouse embryos) cambridge.org | Decrease (e.g., 50% loss with ouabain) oatext.comnih.gov | Electron Probe X-ray Microanalysis, Potassium-sensitive fluorescent dyes (e.g., Asante Potassium Green-2) oatext.comcambridge.orgnih.gov |
| Calcium (Ca) | ~50-100 nM | Increase (secondary to Na accumulation) nih.govnih.gov | Calcium-sensitive fluorescent dyes |
Immunoblotting (Western blotting) and immunofluorescence (IF) are pivotal techniques for assessing the expression levels and subcellular localization of Na/K-ATPase subunits within cells or tissues plos.orgnih.govifremer.frarvojournals.orgfrontiersin.org.
Immunoblotting (Western Blotting) : This method quantifies the total protein expression of specific Na/K-ATPase subunits (e.g., α1, β1, β3) in cell lysates or membrane fractions plos.orgnih.govarvojournals.orgfrontiersin.org. It provides a measure of the relative amount of the enzyme present under different experimental conditions, such as in response to inhibitor treatment or in various cell types. For example, studies have used Western blotting to confirm the expression of α1, β1, and β3 subunits in rat enamel organ cells, with α1 and β3 being most highly expressed during certain stages of amelogenesis nih.gov.
Immunofluorescence (IF) : IF uses fluorescently tagged antibodies to visualize the cellular and subcellular distribution of Na/K-ATPase subunits. This technique is crucial for determining if the pump is located on the plasma membrane, in specific membrane domains (apical or basolateral), or in intracellular compartments plos.orgifremer.frarvojournals.orgfrontiersin.org. Immunofluorescence analysis has confirmed the membranous localization of Na/K-ATPase (NKP) in breast cancer cells and its localization on the cell membrane of newly formed blebs plos.org. In retinal pigment epithelium (RPE) cells, Na/K-ATPase has been observed to colocalize with Kir7.1 on apical processes, and its apical localization can depend on the expression of specific beta subunits like β2 arvojournals.orgfrontiersin.org. Antibodies against various Na/K-ATPase β1 and α1 subunits are commercially available and are commonly used in these applications scbt.comabcam.com.
Quantitative Polymerase Chain Reaction (qPCR) and RNA sequencing (RNA-seq) are powerful techniques used to analyze the transcriptional changes in genes encoding Na/K-ATPase subunits and related proteins in response to various stimuli, including inhibitor exposure oup.comnih.govnih.govbiologists.comresearchgate.net.
Quantitative PCR (qPCR) : qPCR measures the mRNA expression levels of specific genes by quantifying the amplification of cDNA templates. This method is highly sensitive and is routinely used to validate findings from other assays or to examine the expression of particular Na/K-ATPase isoforms (e.g., α-subunit forms C and D, or ATP1A1) plos.orgnih.govoup.comnih.govbiologists.com. mRNA expression levels are typically normalized to internal control genes to account for variations in sample input oup.combiologists.com. qPCR can reveal differential gene expression of Na/K-ATPase subunits (e.g., ATP1A1, ATP1B1) in response to physiological changes like salinity alterations nih.govresearchgate.net.
RNA Sequencing (RNA-seq) : RNA-seq provides a comprehensive, high-throughput analysis of the entire transcriptome, allowing for the discovery of novel transcripts and the quantification of gene expression levels for thousands of genes simultaneously oup.comnih.gov. This technique can identify broad transcriptional differences associated with Na/K-ATPase modulation or inhibition. For instance, RNA-seq has been used to probe the genetic basis of bone length variation, revealing altered expression of genes including Fxyd2, a facultative subunit of Na/K-ATPase nih.gov. Analysis of RNA-seq data often involves bioinformatic tools (e.g., DESeq2) to identify differentially expressed genes and enriched functional pathways nih.gov.
Flow cytometry is a technique used to rapidly analyze the physical and chemical characteristics of cells in a fluid suspension as they pass through a laser beam. In the context of Na/K-ATPase inhibition studies, it can be applied to assess various cellular processes impacted by altered ion homeostasis, including cell proliferation, apoptosis, cell cycle progression, and surface protein expression plos.orgscbt.comnih.gov.
Cell Cycle Analysis : Flow cytometry, often combined with DNA staining (e.g., propidium (B1200493) iodide), allows for the determination of cell cycle phases. Studies using flow cytometry have shown that Na/K-ATPase protein expression can vary significantly across different cell cycle phases, with higher expression observed in S-M phase cells compared to G0-G1 phases plos.orgnih.gov. For example, the median fluorescent intensity for Na/K-ATPase protein expression in S-M phase cells was found to be 1.47 to 1.86 times greater than in G0-G1 cells across various cell lines nih.gov.
Protein Surface Expression : Flow cytometry can also be used to quantify the surface expression of Na/K-ATPase subunits using specific antibodies scbt.comabcam.com. This is particularly relevant for membrane-bound proteins like Na/K-ATPase.
Cellular Viability and Apoptosis : Assays like Annexin V staining, detectable by flow cytometry, can be used to assess the impact of Na/K-ATPase inhibition on cell death pathways plos.org.
Table 3: Na/K-ATPase Expression Levels in Different Cell Cycle Phases (Flow Cytometry Data)
| Cell Cycle Phase | Relative Na/K-ATPase Protein Expression (Median Fluorescent Intensity) | Reference |
| G0-G1 | 1.0 (baseline) | nih.gov |
| S-M | 1.47 - 1.86 times greater than G0-G1 | nih.gov |
Computational and In Silico Approaches
Computational and in silico (computer simulation) approaches have become indispensable tools in studying Na/K-ATPase inhibition, offering atomic-level insights into inhibitor-enzyme interactions and predicting biological activity researchgate.netx-mol.netjyoungpharm.orgnih.gov. These methods are particularly valuable in the early stages of drug discovery and for understanding structure-activity relationships.
Key in silico methodologies include:
Molecular Docking : This technique predicts the preferred binding orientation and affinity of a ligand (inhibitor) to a protein (Na/K-ATPase) by simulating their interaction researchgate.netx-mol.netjyoungpharm.orgnih.gov. It can estimate the binding energy, providing an indication of the inhibitor's potency. For instance, molecular docking simulations have been performed to study the binding of cardiotonic steroids (CTS) like ouabain, digoxin (B3395198), and bufalin (B1668032) to the catalytic α-subunit of Na/K-ATPase researchgate.netx-mol.netjyoungpharm.orgnih.gov. Crystal structures of Na/K-ATPase (e.g., PDB ID 4RES from Sus scrofa) are often used as protein targets for these simulations jyoungpharm.org.
Pharmacophore Modeling : This method identifies the essential electronic and steric features of a molecule that are required for its biological activity, such as inhibiting Na/K-ATPase researchgate.netx-mol.net. It helps in designing new inhibitors with optimized binding properties.
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the interaction between an inhibitor and Na/K-ATPase by simulating their movements over time (e.g., for 100 nanoseconds) researchgate.netx-mol.netjyoungpharm.org. This allows researchers to analyze the structural stability of the enzyme-inhibitor complex, conformational changes, and the persistence of key interactions, offering insights into the mechanism of inhibition at a more detailed level than static docking models researchgate.netx-mol.net.
Table 4: Representative Molecular Docking Energies of Na/K-ATPase Inhibitors
| Compound | Docking Energy (kcal/mol) | Reference |
| Digoxigenin (B1670575) | 8.470 (best) | researchgate.netx-mol.net |
| Ouabain | 7.234 - 8.470 (range) | researchgate.netx-mol.net |
| Curcumin (B1669340) | Lower binding affinity compared to ATP | nih.gov |
| Bufalin | Used as positive control | jyoungpharm.org |
For example, a computational study on cardiotonic steroids found that digoxigenin exhibited the best docking energy (8.470 kcal/mol) with Na/K-ATPase among several ouabain derivatives, suggesting its potential as a robust inhibitor researchgate.netx-mol.net. Similarly, in silico studies on curcumin showed its interaction with amino acids in the catalytic cavity of the α-subunit, influencing ATPase activity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.govresearchgate.net. For Na+/K+-ATPase inhibitors, QSAR studies aim to decipher which molecular features are crucial for their inhibitory potency, thereby guiding the rational design of new, more effective compounds nih.govresearchgate.netnih.gov.
QSAR models predict the biological activity of compounds based on their molecular descriptors, which can include physicochemical properties (e.g., lipophilicity, electronic properties), structural features (e.g., shape, size), and topological indices researchgate.netresearchgate.net. By analyzing these descriptors against experimental inhibition data (e.g., IC50 values), QSAR models can provide significant information about the mechanism of drug-receptor interaction and rationalize structural modifications to identify potent drugs researchgate.net.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), have been applied to cardiotonic steroids to identify the structural features essential for Na+/K+-ATPase inhibition acs.org. These models suggest that both the Na+/K+-ATPase binding site and the binding site of anti-digoxin monoclonal antibodies are approximately 20 Å long and exhibit complementarity around the β side of the lactone ring of digitalis acs.org. Steric bulk around the lactone ring and the α sugar may be critical for drug binding. Furthermore, the Na+/K+-ATPase binding site demonstrates a greater number of electrostatic interactions along the α-sugar, steroid, and lactone moieties compared to the antibody binding site acs.org.
Another QSAR model developed for cardiac glycosides aimed to propose a binding mode for different conformations of cardiac glycoside analogues to the Na+/K+-ATPase pump, which is a target for various cancer cell lines scholarsresearchlibrary.com. This study integrated molecular descriptors such as docking score, binding free energy, ADME properties, and pharmacophore-based 3D QSAR scholarsresearchlibrary.com.
Examples of QSAR findings for Na+/K+-ATPase inhibitors often involve cardiotonic steroids, which are well-known for their specific inhibitory action researchgate.netresearchgate.netacs.org. The precision and predictive power of QSAR models are validated using statistical parameters such as the F-value and R-squared (r²), ensuring their reliability in predicting biological activities of novel compounds scholarsresearchlibrary.com.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are advanced computational techniques that provide atomic-level insights into the binding interactions between Na+/K+-ATPase inhibitors and their target enzyme, as well as the conformational changes that occur upon binding researchgate.netacs.orgresearchgate.netacs.orgjyoungpharm.orgx-mol.netbohrium.com.
Molecular Docking: Molecular docking predicts the preferred orientation (binding pose) of a ligand (inhibitor) within the binding site of a receptor (Na+/K+-ATPase) and estimates the binding affinity (docking score or binding energy) scholarsresearchlibrary.comacs.orgjyoungpharm.orgx-mol.net. This method helps elucidate the molecular basis of interaction and affinity, identifying key amino acid residues involved in binding scholarsresearchlibrary.comjyoungpharm.org.
Studies on cardiotonic steroids, such as ouabain, digoxin, and bufalin, frequently utilize molecular docking to investigate their interaction with Na+/K+-ATPase researchgate.netacs.orgresearchgate.netacs.orgjyoungpharm.orgx-mol.nettandfonline.comnih.govmdpi.com. For example, molecular docking simulations were performed to examine ouabain derivatives, revealing that digoxigenin exhibited the best docking energy among tested compounds, suggesting it as a potent ligand researchgate.netresearchgate.net. Docking energy values for ouabain derivatives ranged from 7.234 kcal/mol to 8.470 kcal/mol researchgate.netresearchgate.net.
Research has shown that ouabain interacts with specific residues of the Na+/K+-ATPase α1 isoform, including Val329, which is involved in K+ ion coordination, and Gly803, through electrostatic bonds tandfonline.com. Hydrogen bonds are also established between ouabain's C11α, C19α, and C14β and residues such as Arg118, Asp128, and Thr804, respectively tandfonline.com. The aromatic ring of phenylalanine often forms a complementary surface to the steroid core of cardenolides, with its conformation generally preserved in the Na+/K+-ATPase α-subunit, facilitating anchoring of cardiac glycosides and contributing to ouabain's binding affinity researchgate.net. Residue T804 has also been implicated in enhancing the binding affinity of cardenolides by forming hydrogen bonds with the C14 hydroxyl group researchgate.net.
Molecular docking has also revealed that the hydroxy groups at C-12, C-14, and C-3'a, the C-17 unsaturated lactone unit, the conformation of the steroid core, and the C-3 saccharide moiety are crucial for digoxin's cytotoxicity and its interactions with Na+/K+-ATPase nih.gov. Docking profiles of digoxin and its derivatives have uncovered an additional small Asn130 side pocket, which could be beneficial for designing novel digoxin-like antitumor agents nih.gov. The correlation between docking scores and cytotoxicity values suggests their potential for predicting the cancer cell cytotoxicity of other cardiac glycosides nih.gov.
Molecular Dynamics (MD) Simulations: MD simulations extend the insights gained from docking by simulating the time-dependent behavior of molecular systems, providing information about conformational changes, stability of complexes, and dynamic interactions researchgate.netacs.orgx-mol.netbohrium.comresearchgate.netnih.gov. Unlike static docking, MD simulations account for the flexibility of both the ligand and the receptor, offering a more realistic representation of their interactions in a physiological environment acs.orgresearchgate.net.
In the context of Na+/K+-ATPase inhibition, MD simulations are crucial for understanding the structural stability of receptor-ligand complexes. For example, MD simulations were employed to determine the conformational properties of Na+/K+-ATPase-ouabain and Na+/K+-ATPase-digoxigenin complexes over 100 ns, indicating digoxigenin as a promising cardiotonic steroid for certain therapeutic conditions due to its plausible structural integrity researchgate.netresearchgate.netx-mol.net. MD simulations can also differentiate preferential binding affinities, as demonstrated in a study comparing ouabain and an analogue's binding to Na+/K+-ATPase α1 and α4 isoforms, where static docking failed to show preference acs.org.
MD simulations have also been used to study the selectivity of the Na+/K+-pump, revealing a correlation between the binding pocket protonation and Na+ selectivity in the E1 state nih.gov. This involves "alchemically transforming" bound Na+ into K+ in the simulation to test binding site preferences nih.gov. The dynamic equilibrium of liganded ATPase complexes has been shown to be achieved after a certain simulation time (e.g., 105 ns), with binding free energy calculations confirming the stability of these complexes bohrium.com.
Table 1: Representative Docking Energies and Binding Site Interactions for Na+/K+-ATPase Inhibitors
| Compound | Docking Energy (kcal/mol) | Key Interacting Residues (Na+/K+-ATPase) | Source |
| Digoxigenin | 8.470 | (Not specified beyond "potential ligand") | researchgate.netresearchgate.net |
| Ouabain | 7.234 - 8.470 (range) | Val329, Gly803, Arg118, Asp128, Thr804 | researchgate.netresearchgate.nettandfonline.com |
| Bufalin | (Not specified) | Glu117 (sterical hindrance), (protein target 4RES) | jyoungpharm.org |
| Digoxin | (Correlated with cytotoxicity) | Asn130 (side pocket), C-12, C-14, C-3'a hydroxy groups | nih.gov |
Note: Docking energy values can vary based on the specific software, force fields, and experimental conditions used in the simulations.
Structure Activity Relationships Sar for Inhibitory Potency and Selectivity of Na+/k+ Atpase Inhibitors
Identification of Key Pharmacophoric Features for Inhibitory Activity
Table 1: Key Pharmacophoric Features and Their Interactions for Na+/K+-ATPase Inhibitors
| Inhibitor Class | Key Pharmacophoric Features | Key Interactions/Residues | References |
| Cardenolides (e.g., Strebloside, Ouabain) | C-3 saccharide, C-10 formyl, C-5, C-14, C-4′ OH, C-17 lactone unit | Hydrogen bonds with Glu125, Gln119, Thr805, Asn130 | mdpi.com |
| Bufadienolides (e.g., Bufalin) | 1,3,5-orthoacetate, 10-CHO, 11-OH, 14-OH | Hydrogen bonds with Asn122, Glu117, Thr797 | jyoungpharm.org |
| General CGs | Steroid core, α,β-unsaturated lactone ring, sugar moiety | Binding to extracellular domains of α subunits; stabilization of E2P state | mdpi.compnas.orgfrontiersin.orgportlandpress.com |
Impact of Substituent Modifications on Binding Affinity and Efficacy
Modifications to the core structure of cardiac glycosides can profoundly influence their binding affinity and efficacy. Studies on cardiac glycosides indicate that modifications to the steroid core have the most significant impact on potency, followed by modifications to the lactone ring, and then the sugar moiety acs.org. For example, introducing a C-10 carboxylic acid substituent in (+)-strebloside derivatives can substantially decrease binding affinity due to repulsive forces with negatively charged residues like Glu112 and Asp129 mdpi.com. Conversely, the absence of hydroxy groups at the C-5 and C-14 positions, or the formyl group at the C-10 position, can lead to the loss of crucial hydrogen bonds, thereby reducing binding affinity mdpi.com. The presence of a benzoyl group at C-6 can also interfere with binding by inserting into a small pocket, altering the saccharide moiety's proximity to αM1 and αM4 helices and leading to a loss of hydrogen bonds mdpi.com. Beyond cardiac glycosides, derivatives of panaxatriol, a triterpene with a steroid-like structure, have shown altered inhibitory potencies with structural changes. For instance, introducing a benzyl (B1604629) ether moiety or opening the A ring can increase inhibitory activity researchgate.net. In the bufadienolide series, the 14β-hydroxy type compounds demonstrate greater potency compared to those of the 14,15-epoxy type researchgate.net. These findings underscore the delicate balance of steric and electronic properties required for optimal interaction with the Na+/K+-ATPase enzyme.
Development of Isoform-Selective Inhibitors
The Na+/K+-ATPase enzyme exists as multiple isoforms, with distinct expression patterns and functional characteristics, offering opportunities for isoform-selective inhibition portlandpress.comnih.govphysiology.orgresearchgate.net. The catalytic α-subunit, responsible for ion transport and enzymatic activity, has four known isoforms: α1, α2, α3, and α4 mdpi.comportlandpress.comnih.govphysiology.orgresearchgate.netphysiology.orgmdpi.com.
The α1 isoform is ubiquitously expressed in most mammalian cells portlandpress.comnih.govphysiology.orgresearchgate.netphysiology.org. In contrast, other isoforms exhibit tissue-specific expression:
α2 isoform: Predominantly found in muscle cells (heart and skeletal) and glial cells in the brain nih.govphysiology.org.
α3 isoform: Abundant in nervous tissues, particularly neurons nih.govphysiology.orgresearchgate.net.
α4 isoform: Exclusively expressed in the testis, specifically in sperm nih.govphysiology.org.
The affinity of Na+/K+-ATPase isoforms for inhibitors, particularly cardiac glycosides, varies. Most α-isoforms in various species are inhibited by low concentrations of ouabain (B1677812) nih.govphysiology.org. However, rodent α1 isoforms show significantly lower affinity (millimolar range) for ouabain compared to α2 and α3 (micromolar range) nih.govphysiology.org. This differential sensitivity in rodents is attributed to specific amino acid residues in the first extracellular loop of the α-subunit, notably leucine (B10760876) at position 111 and asparagine at position 122 physiology.orgresearchgate.net. Mutations, such as N122E, have been shown to decrease ouabain's inhibitory activity jyoungpharm.org. Other studies have linked Met119 and Ser124 to differences in affinity between α1 and α2 isoforms for various cardiac glycosides, including ouabain, dihydro-ouabain, digoxin (B3395198), and dihydro-digoxin researchgate.net.
Developing isoform-selective inhibitors is a key strategy to improve the therapeutic index of Na+/K+-ATPase modulators, potentially reducing off-target effects. This involves careful structural modifications to exploit subtle differences in the binding pockets of the various α-isoforms. One strategy involves modifying the glycosidic moiety of cardiac glycosides. For instance, specific derivatives of digoxin and digitoxin (B75463), where the perhydro-1,4-oxazepine moiety is N-substituted with a cyclic group, have demonstrated notable selectivity for the α2-containing isoform of Na+/K+-ATPase google.com. Another approach involves modifications at the glycone (C3) and lactone (C17) domains of ouabain derivatives acs.org. For example, ouabagenin (B150419) analogue 25, bearing a benzyltriazole moiety at C17, has been identified as a picomolar inhibitor of Na+/K+-ATPase α4, demonstrating outstanding selectivity for this isoform acs.org. This highlights how targeted chemical modifications can lead to highly selective inhibitors. Furthermore, certain bufadienolide derivatives have shown isoform-specific effects. For instance, some bufadienolides (e.g., BD-3, BD-8, and BD-13) can increase α2 activity, while others (e.g., BD-5) inhibit both α1 and α3. Some compounds (e.g., BD-10) reduce α1 but stimulate α2 and α3, and others (e.g., BD-14, BD-15, and BD-16) enhance α3 activity researchgate.net. These diverse activities suggest that the bufadienolide scaffold is amenable to modifications that can fine-tune isoform selectivity.
Correlation between In Vitro Inhibition and Cellular Responses
The inhibitory effects observed in in vitro Na+/K+-ATPase activity assays often correlate with broader cellular responses, reflecting the enzyme's crucial role in cell physiology and signaling. Structure-activity relationship (SAR) profiles of cardiac glycosides have shown a direct correlation between their ability to inhibit Na+/K+-ATPase activity at the molecular level and their capacity to inhibit cell migration at the cellular level in breast cancer cells nih.govacs.orgacs.org. The observed anti-migratory effects are directly linked to the inhibition of Na+/K+ ion transport nih.govacs.org. Inhibition of Na+/K+-ATPase, for example by ouabain or digoxin, leads to an increase in intracellular Na+ levels nih.gov. This increase in intracellular Na+ inversely correlates with certain cellular processes, such as kynurenine (B1673888) production nih.gov. The inhibition of Na+/K+-ATPase can also influence various cellular functions, including cell cycle progression, proliferation, growth, differentiation, angiogenesis, migration, adhesion, and invasion nih.gov. For instance, ouabain exposure to SK-BR-3 breast cancer cells resulted in decreased proliferation, cell cycle arrest in the G0 phase, and necrosis nih.gov. Beyond direct ion transport inhibition, Na+/K+-ATPase also functions as a signal transducer. At lower, non-toxic concentrations (e.g., 10-100 nM for cardiac glycosides), its interaction with inhibitors can trigger various intracellular signaling pathways mdpi.comfrontiersin.orgnih.govresearchgate.net. These pathways include the activation of Src tyrosine kinase, subsequent transactivation of the epidermal growth factor receptor (EGFR), production of reactive oxygen species (ROS), and activation of transcription factors like NF-κB frontiersin.orgnih.gov. These signaling events contribute to the broader cellular responses, including anticancer effects mdpi.comfrontiersin.org. A clear correlation has been established between the half-maximal inhibitory concentration (IC50) for in vitro growth inhibition in human cancer cell lines and the inhibition constant (Ki) for Na+/K+-ATPase activity for various steroidal inhibitors researchgate.net. This demonstrates that the enzymatic inhibition directly translates into cellular antiproliferative effects. The overexpression of specific Na+/K+-ATPase α-subunit isoforms in certain cancers (e.g., α1 in non-small cell lung cancers, glioblastomas, melanomas, kidney cancers; α3 in colon cancers) suggests that targeting these specific isoforms could be a valuable therapeutic strategy researchgate.net.
Table 2: Correlation between In Vitro Inhibition and Cellular Responses for Representative Na+/K+-ATPase Inhibitors
| Inhibitor | Target Function (In Vitro) | Cellular Response | Cancer Cell Line(s) | References |
| Ouabain | Na+/K+-ATPase inhibition | Increased intracellular Na+, decreased kynurenine production | MDA-MB-231 | nih.gov |
| Digoxin | Na+/K+-ATPase inhibition | Increased intracellular Na+, decreased kynurenine production | MDA-MB-231 | nih.gov |
| Ouabain | Na+/K+-ATPase inhibition | Decreased proliferation, G0 arrest, necrosis, decreased adhesion | SK-BR-3 breast cancer cells | nih.gov |
| Cardiac Glycosides (general) | Na+/K+-ATPase ion transport inhibition | Inhibition of breast cancer cell migration | MDA-MB-231 | nih.govacs.orgacs.org |
| Steroidal Na+/K+-ATPase Inhibitors (general) | Na+/K+-ATPase activity inhibition | Growth inhibition in cancer cells | Multiple tumor panels | researchgate.net |
Pre Clinical Research on Therapeutic Potential of Na+/k+ Atpase Inhibition
Mechanistic Basis in Cardiovascular Research Models
The sodium-potassium ATPase (Na+/K+-ATPase) pump is integral to maintaining cellular ionic homeostasis. Its inhibition has been a cornerstone of cardiovascular therapy for centuries, primarily through the use of cardiac glycosides. Pre-clinical research continues to elucidate the complex mechanisms by which Na+/K+-ATPase inhibition can be harnessed for therapeutic benefit in various cardiovascular conditions.
Inhibition of the Na+/K+-ATPase in cardiomyocytes is a well-established mechanism for increasing cardiac contractility, a desirable effect in heart failure. The process is initiated by the binding of an inhibitor, such as a cardiac glycoside, to the Na+/K+-ATPase pump. This binding obstructs the pump's normal function of extruding three sodium ions (Na+) from the cell in exchange for two potassium ions (K+).
The resulting decrease in Na+ extrusion leads to an accumulation of intracellular Na+. This elevation in intracellular Na+ alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), a key regulator of intracellular calcium (Ca2+) levels. Under normal conditions, the NCX removes Ca2+ from the cell. However, with the increased intracellular Na+, the activity of the NCX is reduced, leading to a decrease in Ca2+ efflux and a subsequent increase in the intracellular Ca2+ concentration. frontiersin.orgnih.gov
This rise in cytosolic Ca2+ enhances the amount of Ca2+ available for uptake into the sarcoplasmic reticulum (SR), the cell's primary Ca2+ store. Consequently, during subsequent cardiac contractions, more Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and, therefore, a more forceful contraction of the heart muscle. This is known as a positive inotropic effect. frontiersin.orgnih.gov
It's important to note that the degree of Na+/K+-ATPase inhibition is critical. Slight to moderate inhibition can produce beneficial inotropic effects in failing hearts. nih.govresearchgate.net However, marked inhibition can lead to excessive intracellular Ca2+ accumulation, which can be detrimental. nih.govresearchgate.net Studies in endomyocardial biopsies from patients with heart failure have shown a significant decrease in the concentration of Na+/K+-ATPase, and this decrease correlates with a reduction in left ventricular ejection fraction, highlighting the pump's importance in maintaining normal cardiac function. nih.gov
Interactive Data Table: Key Molecular Events in Na+/K+-ATPase Inhibition-Induced Positive Inotropy
| Step | Molecular Event | Consequence |
| 1 | Inhibition of Na+/K+-ATPase | Decreased Na+ efflux |
| 2 | Increased intracellular Na+ | Altered Na+/Ca2+ exchanger (NCX) function |
| 3 | Reduced Ca2+ efflux via NCX | Increased intracellular Ca2+ |
| 4 | Enhanced sarcoplasmic reticulum Ca2+ uptake and release | Increased availability of Ca2+ for contraction |
| 5 | Stronger actin-myosin interaction | Positive inotropic effect (increased contractility) |
While moderate inhibition of the Na+/K+-ATPase can be therapeutic in heart failure, excessive inhibition can lead to cardiac arrhythmias. nih.gov The same mechanism that produces the positive inotropic effect—intracellular calcium overload—is also responsible for the pro-arrhythmic potential. nih.govresearchgate.net
Markedly reduced Na+/K+-ATPase activity leads to a significant increase in intracellular Na+, which in turn causes a substantial rise in intracellular Ca2+ via the Na+/Ca2+ exchanger. nih.govresearchgate.net This calcium overload can trigger spontaneous releases of calcium from the sarcoplasmic reticulum, leading to delayed afterdepolarizations (DADs). DADs are abnormal depolarizations of the cardiomyocyte membrane that can reach the threshold for triggering an action potential, leading to ectopic beats and potentially life-threatening arrhythmias such as ventricular tachycardia and fibrillation.
Furthermore, inhibition of the Na+/K+-ATPase alpha 3 (ATP1A3) isoform, in particular, has been shown to alter the repolarization time in cardiac myocytes, contributing to a proarrhythmic state. duke.edu Therefore, the therapeutic window for Na+/K+-ATPase inhibitors is narrow, and the risk of arrhythmias is a significant concern. researchgate.net
The Na+/K+-ATPase plays a crucial role in the kidneys, particularly in the renal proximal tubule, where it drives the reabsorption of sodium from the filtrate back into the blood. nih.gov Inhibition of this pump can therefore have significant effects on sodium handling and blood pressure.
Preclinical studies suggest a complex relationship between Na+/K+-ATPase inhibition and hypertension. In some models of salt-sensitive hypertension, an increase in a circulating Na+/K+-ATPase inhibitor is observed with high salt intake, and this correlates with a rise in blood pressure. nih.gov This suggests that in certain pathological states, endogenous inhibition of the pump may contribute to hypertension by promoting sodium retention.
Conversely, the signaling function of the Na+/K+-ATPase appears to tonically inhibit sodium reabsorption in the renal proximal tubule. nih.gov Activation of this signaling pathway leads to a decrease in the number of Na+/H+ exchanger 3 (NHE3) and Na+/K+-ATPase units on the cell membrane, resulting in reduced sodium reabsorption. nih.gov Therefore, targeted modulation of this signaling pathway could offer a novel approach to promoting natriuresis and lowering blood pressure.
Furthermore, pharmacological inhibition of NHE3, a major sodium transporter in the proximal tubule that is functionally coupled to the Na+/K+-ATPase, has been shown to attenuate angiotensin II-induced hypertension in mice. ahajournals.org This highlights the therapeutic potential of targeting the Na+/K+-ATPase and its associated transporters in the kidney for the treatment of hypertension.
Recent research has uncovered a novel role for the Na+/K+-ATPase as a signaling molecule that can amplify oxidative stress. mdpi.com This signaling function is distinct from its ion-pumping activity and is implicated in the pathophysiology of various cardiometabolic conditions, including obesity, atherosclerosis, and heart failure. mdpi.com
The binding of certain ligands, such as cardiotonic steroids, to the Na+/K+-ATPase can activate a signaling cascade involving Src kinase, which in turn leads to the production of reactive oxygen species (ROS). mdpi.com This creates a feed-forward loop where oxidative stress can further activate this signaling pathway, leading to a sustained increase in ROS production. mdpi.com
In the context of cardiometabolic diseases, this Na+/K+-ATPase-mediated amplification of oxidative stress can contribute to adipogenesis, insulin resistance, and inflammation. mdpi.comnih.gov Preclinical studies have shown that inhibiting this signaling pathway, for instance with the peptide pNaKtide, can reduce body weight, improve insulin sensitivity, and mitigate atherosclerosis in animal models. mdpi.comnih.gov This suggests that targeting the signaling function of the Na+/K+-ATPase could be a promising therapeutic strategy for a range of cardiometabolic disorders characterized by elevated oxidative stress.
Mechanistic Basis in Oncological Research Models
The Na+/K+-ATPase has emerged as a potential therapeutic target in oncology. Its inhibition has been shown to exert potent anti-cancer effects in various preclinical models.
Inhibition of the Na+/K+-ATPase by compounds such as cardiac glycosides can induce apoptosis, or programmed cell death, in cancer cells. nih.gov One of the proposed mechanisms involves the disruption of ion homeostasis. The increase in intracellular sodium and decrease in intracellular potassium resulting from pump inhibition can lead to hypoosmotic stress and trigger the mitochondrial pathway of apoptosis. semanticscholar.org This is characterized by a loss of mitochondrial membrane potential and subsequent activation of caspases. semanticscholar.org
Furthermore, Na+/K+-ATPase inhibitors have been shown to sensitize cancer cells to anoikis, a form of apoptosis that occurs when cells detach from the extracellular matrix. semanticscholar.org This is particularly relevant for preventing metastasis, as cancer cells must survive in an anchorage-independent manner to spread to distant sites. semanticscholar.org
In addition to inducing apoptosis, Na+/K+-ATPase inhibition can also lead to cell cycle arrest. nih.govnih.gov Studies have shown that treatment with Na+/K+-ATPase inhibitors can increase the levels of cell cycle inhibitors like p21cip1, thereby halting the proliferation of cancer cells. nih.gov Some bufadienolides, a class of cardiotonic steroids, have demonstrated antiproliferative effects in several human cancer cell lines by inducing both cell death and cell cycle arrest. nih.gov
Interactive Data Table: Effects of Na+/K+-ATPase Inhibition in Oncological Models
| Effect | Mechanism | Cancer Cell Line Examples |
| Induction of Apoptosis | Disruption of ion homeostasis, hypoosmotic stress, activation of mitochondrial pathway | Prostate adenocarcinoma (PPC-1) |
| Sensitization to Anoikis | Inhibition of Na+/K+-ATPase pump | Prostate adenocarcinoma (PPC-1) |
| Cell Cycle Arrest | Increased levels of cell cycle inhibitors (e.g., p21cip1) | Breast cancer cells, various human cancer cell lines |
Inhibition of Proliferation and Migration
Inhibition of the Na+/K+-ATPase has been identified as a promising strategy in cancer therapy due to its crucial role in maintaining cellular homeostasis, which is often dysregulated in cancer cells. Preclinical studies have demonstrated that targeting this ion pump can effectively inhibit the proliferation and migration of various cancer cell types.
The Na+/K+-ATPase is not only responsible for maintaining the sodium and potassium gradients across the cell membrane but also acts as a signal transducer and is involved in cell adhesion. nih.gov Changes in the expression or function of Na+/K+-ATPase subunits can impact pathological conditions like cancer, affecting cell adhesion, motility, and migration. cancer.govnih.gov
Cardiac glycosides, a class of naturally occurring steroids that are potent Na+/K+-ATPase inhibitors, have been extensively studied for their anti-cancer properties. nih.gov These compounds have been shown to inhibit cancer cell proliferation and migration. nih.gov The anticancer effects of these inhibitors are linked to their ability to induce apoptosis, autophagy, and cell cycle arrest in tumor cells. researchgate.net
Key Research Findings on Na+/K+-ATPase Inhibition of Proliferation and Migration:
| Cell Line | Inhibitor | Observed Effect | Reference |
| Human Glioblastoma (LN229 and T98G) | Ouabain (B1677812) | Induced time- and concentration-dependent cell death, inhibiting proliferation. | nih.gov |
| Canine Cancer Cells | Cardiac Glycosides | Inhibition of Na+/K+-ATPase led to anti-cancer effects. | nih.gov |
| Various Cancer Cells | Cardiac Glycosides | Inhibition of Na+/K+-ATPase inhibits cancer cell proliferation and migration. | nih.gov |
| Lung Cancer Cells | Na+/K+-ATPase Inhibitors | Induce apoptosis and autophagy, leading to reduced proliferation. | mdpi.com |
Differential Effects on Normal vs. Cancer Cells (e.g., isoform expression)
A critical aspect of any potential cancer therapy is its selectivity for cancer cells over normal, healthy cells. Research into Na+/K+-ATPase inhibitors has revealed differential effects, which are often attributed to the varying expression of Na+/K+-ATPase isoforms between normal and cancerous tissues. nih.govmdpi.comcancer.gov
The Na+/K+-ATPase enzyme is composed of α, β, and γ subunits, with the α subunit being the catalytic component and the binding site for inhibitors like cardiac glycosides. nih.gov Mammals express four different α isoforms (α1, α2, α3, and α4), and their expression levels can vary significantly between different tissues and also between normal and cancerous cells. aacrjournals.orgnih.gov
Several studies have reported that various cancer types exhibit an altered expression pattern of Na+/K+-ATPase α-subunits compared to their normal counterparts. nih.gov For instance, an upregulation of the α3 isoform and downregulation of the α1 isoform has been observed in colorectal cancer and renal cell carcinoma. nih.gov This differential expression is significant because cardiac glycosides have different binding affinities for each α isoform, with the α2 and α3 isoforms generally showing a much higher affinity than the α1 isoform. aacrjournals.org This difference in affinity may explain the increased sensitivity of cancer cells to these inhibitors. nih.gov
Interestingly, very low concentrations of cardiac glycosides can induce proliferation in noncancerous cells, while the same low concentrations induce apoptosis in cancer cell lines. nih.gov This suggests that the signaling pathways activated by Na+/K+-ATPase inhibition are fundamentally different in normal and cancerous cells. In normal cells, the Na+/K-ATPase signalosome provides survival signals, whereas in cancer cells, it triggers death signals. mdpi.com
Expression of Na+/K+-ATPase α Isoforms in Normal vs. Cancer Cells:
| Tissue/Cancer Type | α1 Isoform Expression | α3 Isoform Expression | Implication for Therapy | Reference |
| Colon Carcinoma | Decreased | Increased | Increased sensitivity to cardiac glycosides targeting α3. | aacrjournals.org |
| Pancreatic Cancer (Panc-1, MiaPaca) | Minimal | High | Potential for targeted therapy with α3-specific inhibitors. | aacrjournals.org |
| Pancreatic Cancer (BxPc3) | Higher than α3 | Lower than α1 | Varied response to cardiac glycosides depending on the specific drug's isoform affinity. | aacrjournals.org |
| Renal, Lung, Hepatocellular Cancer | Varied Alterations | Varied Alterations | Isoform expression pattern can be a biomarker for predicting response to therapy. | aacrjournals.org |
| Drug-Resistant Glioblastoma (T98G) | Normal | High | Selective killing of resistant cells with low concentrations of ouabain. | nih.govnih.gov |
Sensitization to Chemotherapy in Glioblastoma Cells
Glioblastoma multiforme (GBM) is a highly aggressive and treatment-resistant brain tumor. nih.govnih.gov A significant challenge in treating GBM is its resistance to conventional chemotherapy agents like temozolomide (TMZ). nih.govnih.gov Preclinical research has shown that inhibition of Na+/K+-ATPase can sensitize glioblastoma cells to chemotherapy, offering a potential new therapeutic avenue. nih.govnih.govucsf.edu
The mechanism behind this sensitization involves the induction of a unique form of cell death. Inhibition of Na+/K+-ATPase in human glioblastoma cells triggers a hybrid form of cell death that exhibits features of both apoptosis and necrosis. nih.govnih.gov This is significant because many conventional anti-cancer drugs rely on inducing apoptosis, which can be ineffective in resistant tumors.
One study found that drug-resistant T98G glioblastoma cells have a uniquely high expression of the Na+/K+-ATPase α2 and α3 subunits compared to the TMZ-sensitive LN229 cell line and normal human astrocytes. nih.govnih.gov This high expression makes them more susceptible to the cytotoxic effects of Na+/K+-ATPase inhibitors like ouabain. At low concentrations, ouabain was able to selectively kill these resistant T98G cells. nih.govnih.gov
Furthermore, knocking down the α3 subunit of Na+/K+-ATPase in T98G cells sensitized them to TMZ, leading to increased cell death. nih.govnih.gov This suggests that the α3 isoform is a key player in the chemoresistance of glioblastoma and that targeting it can restore sensitivity to standard chemotherapeutic agents. The ability of some Na+/K+-ATPase inhibitors, like ouabain, to cross the blood-brain barrier further enhances their potential for treating brain tumors. nih.gov
Effects of Na+/K+-ATPase Inhibition on Glioblastoma Chemosensitization:
| Cell Line | Treatment | Key Finding | Reference |
| Human Glioblastoma (LN229 and T98G) | Ouabain | Induced a hybrid of apoptosis and necrosis, enhancing the anti-cancer effects of chemotherapy. | nih.govnih.gov |
| Temozolomide-Resistant Glioblastoma (T98G) | Ouabain | Selectively killed resistant cells at low concentrations. | nih.govnih.gov |
| Temozolomide-Resistant Glioblastoma (T98G) | Knockdown of α3 subunit | Sensitized cells to temozolomide, causing more cell death. | nih.govnih.gov |
Mechanistic Basis in Neurological Research Models
The Na+/K+-ATPase is fundamental to neuronal function, consuming a significant portion of the brain's energy to maintain the ionic gradients necessary for resting membrane potential and action potentials. nih.govnih.gov Dysfunction of this critical pump is implicated in the pathology of various neurological disorders.
Ischemia, Hypoglycemia, and Epilepsy Models
The brain is highly vulnerable to disruptions in energy supply, such as those that occur during ischemia (lack of blood flow) and hypoglycemia (low blood sugar). These conditions lead to a failure of ATP production, which in turn impairs the function of the Na+/K+-ATPase. wikipedia.org This failure to maintain ion gradients results in cytotoxic edema (cell swelling) and an increase in extracellular glutamate concentrations, which can lead to excitotoxicity and neuronal death. wikipedia.org
In the context of epilepsy , which is characterized by neuronal hyperexcitability, the Na+/K+-ATPase plays a crucial role in maintaining the stability of the physiological network state. nih.govnih.gov
A reduction in Na+/K+-ATPase activity has been observed in both animal models and human epileptic brain tissue. nih.gov
Reduced Na+/K+-ATPase function can lead to an accumulation of extracellular potassium, which depolarizes neurons and increases their excitability, contributing to the onset of seizures. nih.gov
Conversely, an increase in the outward current generated by the Na+/K+-ATPase, stimulated by a rise in intracellular sodium during a seizure, can help to terminate the seizure. nih.gov
Mutations in the genes encoding the α2 and α3 subunits of the Na+/K+-ATPase have been linked to certain epilepsy syndromes. researchgate.net
Modulation of Neurotransmitter Systems
The Na+/K+-ATPase is intimately involved in the regulation of neurotransmitter systems. nih.govresearchgate.net The ion gradients established by the pump are essential for the secondary active transport of many neurotransmitters back into the presynaptic terminal or into glial cells, a process critical for terminating synaptic transmission and recycling neurotransmitters. frontiersin.org
Glutamate: The α2 isoform of the Na+/K+-ATPase, which is predominantly expressed in astrocytes, co-localizes with the glutamate transporters EAAT1 and EAAT2. frontiersin.org Inhibition of the Na+/K+-ATPase has been shown to impair glutamate uptake by these transporters. frontiersin.org This can lead to an accumulation of glutamate in the synaptic cleft, resulting in excitotoxicity.
GABA: The reuptake of the inhibitory neurotransmitter GABA is also dependent on the sodium gradient maintained by the Na+/K+-ATPase. researchgate.netresearchgate.net Dysfunction of the pump can therefore lead to a reduction in GABAergic inhibition, contributing to neuronal hyperexcitability. researchgate.net
Dopamine (B1211576): The reuptake of dopamine is another process that relies on the sodium gradient. Reduced Na+/K+-ATPase activity can impair dopamine clearance from the synapse, which could have complex effects on dopaminergic signaling.
Neurotransmitter Receptors: The Na+/K+-ATPase can also modulate the density and sensitivity of neurotransmitter receptors. nih.govnih.gov For example, inhibition of the pump can lead to the degradation of AMPA receptors, which are a type of glutamate receptor, suggesting a role for the Na+/K+-ATPase in synaptic plasticity. nih.gov
Other Pre--clinical Disease Models
In addition to the aforementioned areas, the therapeutic potential of Na+/K+-ATPase inhibition has been explored in a variety of other pre-clinical disease models, revealing a broad spectrum of possible applications. These investigations have shed light on the enzyme's role in thrombosis and platelet activation, kidney disease, diabetes, and demyelination disorders.
Thrombosis and Platelet Activation Models
The role of Na+/K+-ATPase inhibition in thrombosis and platelet activation is complex, with pre-clinical studies yielding conflicting results. While some research suggests a potential antithrombotic effect, other findings indicate a procoagulant response.
Inhibition of the Na+/K+-ATPase α1 subunit has been shown to be crucial for thrombosis. Studies using mice with a partial deficiency of this subunit (α1+/-) demonstrated significantly inhibited thrombus formation in response to ferric chloride (FeCl3)-induced arterial injury. nih.gov This effect was observed in male mice, and transfusion of platelets from these α1+/- mice into wild-type mice also resulted in prolonged thrombosis time. nih.gov Furthermore, treatment of wild-type mice with low doses of the Na+/K+-ATPase inhibitors ouabain or marinobufagenin (B191785) markedly inhibited thrombosis in vivo. nih.gov Mechanistically, it has been proposed that the NKA α1 subunit forms complexes with key platelet receptors, and its inhibition can dampen platelet activation. nih.gov
Conversely, other in vitro studies have suggested that inhibiting the Na+/K+-ATPase can enhance platelet aggregation. Ouabain has been reported to increase platelet reactivity to agonists like thrombin by increasing intracellular calcium mobilization. gwu.edu Similarly, digoxin (B3395198) has been shown to increase platelet calcium mobilization and the expression of activation markers. gwu.edu An in vitro study on digoxin demonstrated that it induces platelet aggregation through a mechanism involving calcium-related phospholipase A2 (PLA2) phosphorylation and subsequent thromboxane B2 (TxB2) biosynthesis. gwu.edu Another Na+/K+-ATPase inhibitor, proscillaridin, has been shown to induce a procoagulant response in platelets in a dose- and time-dependent manner. wikipedia.org The proposed mechanism involves an increase in intracellular sodium, leading to platelet swelling and the exposure of phosphatidylserine, which contributes to the procoagulant activity. nih.govtranspharmation.com
These seemingly contradictory findings may be attributable to differences in the specific inhibitor used, the experimental model, and the concentrations of the inhibitors. While lower doses of some inhibitors appear to have an antithrombotic effect, higher concentrations or different inhibitors might promote a procoagulant state.
Pre-clinical Findings on Na+/K+-ATPase Inhibition in Thrombosis and Platelet Activation
| Compound | Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Ouabain | FeCl3-induced carotid artery injury in mice (in vivo) | Inhibited thrombosis. nih.gov | Inhibition of NKA α1 subunit's interaction with platelet GPCRs. nih.gov |
| Marinobufagenin | FeCl3-induced carotid artery injury in mice (in vivo) | Inhibited thrombosis. nih.gov | Inhibition of NKA α1 subunit's interaction with platelet GPCRs. nih.gov |
| Digoxin | Human platelets (in vitro) | Increased platelet aggregation and activation. gwu.edu | Increased intracellular calcium, PLA2 phosphorylation, and TxB2 biosynthesis. gwu.edu |
| Proscillaridin | Human platelets (in vitro) | Induced a procoagulant response. wikipedia.org | Increased intracellular sodium, platelet swelling, and phosphatidylserine exposure. nih.govtranspharmation.com |
Kidney Disease Models
Pre-clinical research has implicated Na+/K+-ATPase inhibition in the pathophysiology of various kidney diseases, suggesting that targeting this enzyme could have therapeutic potential.
In models of chronic kidney disease (CKD), the endogenous Na+/K+-ATPase inhibitor marinobufagenin (MBG) has been identified as a pathogenic factor. nih.gov Elevated levels of MBG are associated with the development of fibrosis. nih.gov In renal tubules, MBG inhibits the Na+/K+-ATPase, which leads to natriuresis but can also contribute to pathological signaling. nih.gov The inhibition of the Na+/K+-ATPase signaling function has been shown to ameliorate the increase in systemic oxidative stress. nih.gov In a 5/6th partial nephrectomy (PNx) mouse model of CKD, blocking the Na+/K+-ATPase signaling cascade was found to ameliorate anemia associated with the disease. nih.gov
The Na+/K+-ATPase inhibitor ouabain has been studied in the context of autosomal dominant polycystic kidney disease (ADPKD). In cultured renal epithelial cells, ouabain was shown to inhibit the transport of sodium, an effect mediated by a decrease in the expression of Na+/K+-ATPase and the Na+/H+ exchanger 3 (NHE3) at the cell membrane. nih.gov It is suggested that ouabain may contribute to cystogenesis by shifting the balance of reabsorption and secretion in the epithelium to favor fluid secretion. nih.gov
Furthermore, chronic inhibition of Na+/K+-ATPase with ouabain in rats has been shown to induce hypertension and impair renal hemodynamics. mstranslate.com.au This was associated with a rightward shift in the pressure natriuresis relationship, indicating that a higher renal perfusion pressure is required to excrete a given sodium load. mstranslate.com.au
Pre-clinical Findings on Na+/K+-ATPase Inhibition in Kidney Disease Models
| Compound | Model | Key Findings | Relevance to Disease Pathophysiology |
|---|---|---|---|
| Marinobufagenin | Chronic Kidney Disease (CKD) models | Acts as a pathogenic factor, contributing to fibrosis. nih.govnih.gov | Inhibition of renal tubular Na+/K+-ATPase leads to natriuresis but also pathological signaling. nih.gov |
| Ouabain | Autosomal Dominant Polycystic Kidney Disease (ADPKD) cell culture models | Inhibited sodium transport and may promote cystogenesis by favoring fluid secretion. nih.gov | Implicated as a potential cystogenic factor in ADPKD. nih.gov |
| Ouabain | Rat model of chronic Na+/K+-ATPase inhibition | Induced hypertension and impaired renal hemodynamics. mstranslate.com.au | Demonstrates the role of Na+/K+-ATPase in maintaining renal function and blood pressure. mstranslate.com.au |
Diabetes Models
Dysregulation of Na+/K+-ATPase activity is a feature of diabetes mellitus, and pre-clinical studies have explored the effects of Na+/K+-ATPase inhibitors in this context.
In streptozotocin-induced diabetic rats, alterations in ouabain-inhibitable Na+/K+-ATPase activity in the kidney have been observed. researchgate.net Specifically, the activity was increased in the inner medulla of the diabetic kidney. researchgate.net Another study in diabetic rats found that changes in the ouabain sensitivity of Na+/K+-ATPase in the small intestine may be due to an upregulation of the α1-isoform, which is less sensitive to ouabain. nih.gov
The interaction between insulin and Na+/K+-ATPase inhibitors has also been investigated. Insulin has been shown to interact directly with the Na+/K+-ATPase pump and can alter the effects of digoxin. In adult rat cardiomyocytes, insulin was able to prevent the apoptosis induced by digoxin. This suggests a complex interplay between insulin signaling and Na+/K+-ATPase inhibition in the context of diabetes and its cardiovascular complications.
Pre-clinical Findings on Na+/K+-ATPase Inhibition in Diabetes Models
| Compound | Model | Key Findings | Implications for Diabetes Pathophysiology |
|---|---|---|---|
| Ouabain | Streptozotocin-induced diabetic rats | Increased Na+/K+-ATPase activity in the inner medulla of the kidney. researchgate.net | Highlights the altered renal Na+/K+-ATPase regulation in diabetes. researchgate.net |
| Ouabain | Streptozotocin-induced diabetic rats | Decreased ouabain sensitivity of Na+/K+-ATPase in the small intestine, potentially due to α1-isoform upregulation. nih.gov | Suggests adaptive changes in Na+/K+-ATPase isoforms in response to the diabetic state. nih.gov |
| Digoxin | Adult rat cardiomyocytes | Insulin prevented digoxin-induced apoptosis. | Indicates a direct interaction between insulin and the Na+/K+-ATPase, which could be relevant for cardiac complications in diabetes. |
Demyelination Models
Na+/K+-ATPase inhibitors have shown promise in pre-clinical models of demyelinating diseases like multiple sclerosis (MS), suggesting a potential role in promoting myelin repair.
The cardiac glycoside digoxin has been identified as a potent myelin-promoting agent. nih.gov In a mouse model of focal demyelination induced by lysophosphatidylcholine (LPC), digoxin treatment significantly increased the number of oligodendrocytes, the cells responsible for myelination in the central nervous system. nih.gov In the experimental autoimmune encephalomyelitis (EAE) model of MS, treatment with digoxin in combination with an immune tolerance-inducing therapy completely ameliorated clinical symptoms and stimulated the recovery of oligodendrocyte lineage cell numbers. nih.govnih.govresearchgate.net
Ouabain has also been investigated for its effects on demyelinated nerve fibers. In a model of acute demyelination in single rat ventral root axons, topical application of ouabain reversed conduction abnormalities. nih.gov This effect was attributed to a reduction in the threshold for nerve impulse transmission. nih.gov These findings suggest that Na+/K+-ATPase inhibitors could have a dual benefit in demyelinating diseases: promoting remyelination and improving nerve conduction in demyelinated axons.
Pre-clinical Findings on Na+/K+-ATPase Inhibition in Demyelination Models
| Compound | Model | Key Findings | Therapeutic Potential |
|---|---|---|---|
| Digoxin | Lysophosphatidylcholine (LPC)-induced focal demyelination in mice | Significantly increased the number of oligodendrocytes. nih.gov | Promotes the differentiation of oligodendrocyte lineage cells for remyelination. nih.gov |
| Digoxin | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Ameliorated clinical symptoms and stimulated recovery of oligodendrocyte lineage cells when combined with immune tolerance therapy. nih.govnih.govresearchgate.net | Potential for both myelin repair and symptomatic improvement in MS. nih.govnih.govresearchgate.net |
| Ouabain | Acutely demyelinated single rat ventral root axons | Reversed conduction abnormalities by reducing the transmission threshold. nih.gov | May improve neurological function by restoring nerve impulse conduction. nih.gov |
Novel Inhibitor Discovery and Development Strategies
High-Throughput Screening Approaches
High-Throughput Screening (HTS) plays a pivotal role in identifying novel Na+/K+-ATPase inhibitors by rapidly evaluating large libraries of chemical compounds. These approaches often involve cell-based assays or biochemical assays that measure Na+/K+-ATPase activity or ion transport. For instance, an HTS assay developed to study rubidium ion uptake, used as a tracer for potassium ions, demonstrated the feasibility of screening compounds that pharmacologically modulate Na+/K+-ATPase function frontiersin.org.
Through HTS, novel structural classes of Na+/K+-ATPase inhibitors have been identified. For example, Zhang and co-workers identified a series of polyphenolic xanthone (B1684191) derivatives from Chinese herbal medicine and bacterial metabolites, showing inhibitory activity against Na+/K+-ATPase nih.gov. Among these, MB7 (3,4,5,6-tetrahydroxyxanthone) demonstrated potent low micromolar inhibitory activity against the enzyme nih.gov. The effectiveness of HTS lies in its capacity to process thousands of compounds, accelerating the identification of promising lead molecules.
Rational Drug Design Based on Structural Information
Rational drug design leverages the three-dimensional (3D) structural information of the Na+/K+-ATPase and its ligand-binding sites to design new inhibitors with enhanced specificity and affinity wikipedia.orgmednexus.org. Despite historical challenges due to a lack of detailed structural knowledge for Na+/K+-ATPase, advancements in crystallography and computational modeling have opened new avenues wikidata.org.
Computational methods, such as molecular docking and homology modeling, are instrumental in predicting the binding modes of potential inhibitors and evaluating their interactions with the enzyme's active sites. For example, a 3D-structural model of the extracellular loop regions of the catalytic alpha1-subunit of sheep Na+/K+-ATPase was constructed using crystal structures of related pumps, allowing for the in silico docking of cardiotonic compounds like digoxin (B3395198) wikidata.org. These studies help to understand the specific residues involved in binding and guide the modification of existing scaffolds or the design of entirely new molecules guidetopharmacology.org. This approach aims to create agents that interact precisely with the target, minimizing off-target effects.
Identification of Endogenous Na+/K+-ATPase Modulators
The discovery of naturally occurring compounds that modulate Na+/K+-ATPase activity within mammalian tissues provides a rich source for novel inhibitor development. These "endogenous ouabain-like compounds" (EOLCs) or endogenous cardiotonic steroids (CTS) are steroid glycosides, such as ouabain (B1677812), digoxin, bufalin (B1668032), and marinobufagenin (B191785), which have been identified in various mammalian tissues, including the brain, adrenal gland, and plasma wikidata.orgwikipedia.orgfishersci.nlnih.gov.
These endogenous modulators often serve physiological signaling roles, and their dysregulation can contribute to various pathological conditions wikidata.orgfishersci.nl. Understanding the mechanisms by which these endogenous compounds interact with and regulate Na+/K+-ATPase can provide blueprints for developing new therapeutic agents. For instance, marinobufagenin is a cardiotonic bufadienolide steroid secreted by toads and also found in human plasma and urine, acting as a Na+/K+-ATPase inhibitor with high affinity for the alpha-1 isoform frontiersin.orgwikipedia.org. Research into these endogenous modulators aims to uncover new hormone-like control systems that influence enzyme function and disease etiology wikipedia.org.
Derivatization of Known Scaffolds (e.g., cardiac glycosides)
A common strategy for drug development involves modifying the chemical structure of existing active compounds to improve their properties, such as potency, selectivity, or pharmacokinetic profiles. Cardiac glycosides, historically used for treating heart failure, are prime examples of Na+/K+-ATPase inhibitors whose scaffolds have been extensively derivatized guidetopharmacology.orgsigmaaldrich.commdpi.comresearchgate.net.
Modifications to the steroidal nucleus and the sugar moiety of cardiac glycosides like digoxin have been explored to understand their structure-activity relationships (SAR) guidetopharmacology.org. Studies have shown that specific hydroxyl groups and the lactone unit in compounds like digoxin are crucial for their cytotoxic effects and binding to Na+/K+-ATPase guidetopharmacology.orgmdpi.com. For example, the HO-12β, HO-14β, and HO-3'aα hydroxy groups of digoxin can form hydrogen bonds with key amino acid residues of Na+/K+-ATPase (Asp121, Asn122, Thr797, and Arg880) guidetopharmacology.orgmdpi.com. Similarly, panaxatriol, a triterpene with a steroid-like structure, has been derivatized to yield compounds with increased inhibitory activity against Na+/K+-ATPase, demonstrating the potential of scaffold modification to create novel lead compounds sigmaaldrich.com.
Peptide-Based Inhibitors and Modulators
Peptide-based inhibitors and modulators represent a distinct class of Na+/K+-ATPase targeting agents, offering potential for high specificity due to their ability to mimic or disrupt protein-protein interactions. The Na+/K+-ATPase not only functions as an ion pump but also acts as a signal transducer, interacting with various protein partners, including Src kinases wikipedia.orgmims.com.
Research has identified specific peptide fragments derived from the Na+/K+-ATPase alpha1 subunit that can inhibit Src kinase activity by binding to the Na+/K+-ATPase/Src receptor complex mims.comwikipedia.org. A notable example is NaKtide, a 20-amino acid peptide derived from the Na+/K+-ATPase α1 subunit, which functions as an effective Src inhibitor and can antagonize ouabain-induced protein kinase cascades mims.comwikipedia.org. Other peptide inhibitors, such as Transdermal Peptide Disulfide TFA, have also been identified as Na+/K+-ATPase beta-subunit binders wikipedia.org. These peptide-based approaches offer a novel avenue for modulating Na+/K+-ATPase signaling functions without necessarily affecting its ion pumping activity, potentially leading to new therapeutic mechanisms wikipedia.org.
Future Research Directions and Unanswered Questions
Elucidation of Inhibitor 3's Precise Interactions with Na/K-ATPase Isoforms
The Na/K-ATPase exists in different isoforms, primarily defined by four α subunits (α1-α4) and three β subunits (β1-β3), which exhibit tissue-specific expression and varying catalytic activities drugpatentwatch.comnih.govwikipedia.org. For instance, the α1 isoform is ubiquitously expressed, while α2 is predominant in muscle and astrocytes, and α3 is found mainly in nerve cells nih.gov. The differential expression and functional properties of these isoforms mean that an inhibitor's therapeutic effect and potential side effects are heavily dependent on its isoform selectivity.
A critical future research direction for Inhibitor 3 involves precisely characterizing its binding affinity and selectivity towards these various Na/K-ATPase α and β isoforms. Techniques such as enzyme kinetics assays, radioligand binding studies, and structural biology approaches (e.g., X-ray crystallography or cryo-electron microscopy) could reveal the exact binding sites and conformational changes induced by Inhibitor 3 nih.gov. For example, studies on other cardiotonic steroids like ouabain (B1677812), digoxin (B3395198), and digitoxin (B75463) have shown varying affinities for α2 and α3 isoforms compared to α1. Understanding if Inhibitor 3 demonstrates similar or novel isoform selectivity would be paramount. Such research would not only deepen the mechanistic understanding of Inhibitor 3 but also inform its potential therapeutic applications by identifying target tissues and minimizing off-target effects.
Comprehensive Characterization of Inhibitor 3's Signaling Footprint
Beyond its direct ion transport inhibition, Na/K-ATPase functions as a signal transducer, activating intracellular protein kinases and influencing downstream signaling pathways upon binding with specific ligands nih.govuniroma1.itwikipedia.org. For example, ouabain binding to Na/K-ATPase can activate Src tyrosine kinase, leading to subsequent phosphorylation of multiple effectors. This signaling function can influence various cellular processes, including cell growth, proliferation, apoptosis, and inflammation.
Future research on Inhibitor 3 should focus on comprehensively characterizing its "signaling footprint." This involves identifying the specific signaling pathways activated or modulated by Inhibitor 3 at concentrations that may or may not inhibit ion transport uniroma1.it. Techniques such as phosphoproteomics, gene expression profiling (RNA-seq), and targeted pathway analysis could be employed to map the complete cellular response to Inhibitor 3. Understanding how Inhibitor 3 affects pathways like Src/ERK, PI3K/Akt, NF-κB, or Wnt/β-catenin (all of which are known to be influenced by Na/K-ATPase signaling) would be essential nih.gov. This characterization is vital for understanding its full biological impact and uncovering novel therapeutic avenues that might not be directly related to its ion pump inhibitory function.
Development of Highly Isoform-Selective Na/K-ATPase Inhibitors
The pursuit of highly isoform-selective Na/K-ATPase inhibitors is a significant area of research, driven by the desire to achieve targeted therapeutic effects with reduced systemic toxicity. Currently, many classic Na/K-ATPase inhibitors, such as cardiac glycosides, often lack sufficient isoform selectivity, leading to a narrow therapeutic window and dose-limiting side effects. For instance, the increased sensitivity to cardiac glycosides in heart failure patients is likely due to depressed Na/K-ATPase density rather than isoform-specific inhibition.
Future research should leverage the insights gained from studying Inhibitor 3's interactions and signaling profile to inform the rational design and development of more isoform-selective compounds. This could involve medicinal chemistry efforts to synthesize derivatives of Inhibitor 3 or similar scaffolds, coupled with rigorous in vitro and in vivo screening for improved selectivity and potency. Computational modeling, including molecular docking and molecular dynamics simulations, could play a crucial role in predicting and optimizing interactions with specific isoforms. The development of such compounds is critical for translating Na/K-ATPase inhibition into more precise and safer therapies.
Exploration of Na/K-ATPase Inhibition in Emerging Disease Areas
Na/K-ATPase dysfunction and its modulation are implicated in a growing number of pathologies beyond traditional cardiovascular applications, including neurodegenerative diseases, cancer, and metabolic disorders uniroma1.it. For example, Na/K-ATPase has been extensively studied as a potential anticancer target, especially in lung cancer and glioblastoma, with various Na/K-ATPase inhibitors showing antitumor activities uniroma1.itnih.govwikipedia.org. Alterations in Na/K-ATPase activity are also linked to type 2 diabetes and pancreatic islet function.
Future research on Inhibitor 3 should explore its therapeutic potential in these emerging disease areas. This would involve initial in vitro studies to assess its effects on disease-relevant cell lines (e.g., cancer cells, neurons, pancreatic β-cells) and subsequent in vivo validation in appropriate animal models of disease. Understanding how Inhibitor 3 influences key pathological processes, such as cell proliferation, migration, apoptosis, inflammation, or metabolic dysfunction in these contexts, would be a significant step forward. This expanded exploration could uncover novel applications for Na/K-ATPase inhibition, potentially leading to new therapeutic strategies.
Integration of Multi-Omics Data to Understand Global Cellular Impact
The intricate nature of cellular regulation means that inhibiting a key enzyme like Na/K-ATPase can have widespread effects across multiple biological systems nih.gov. To fully understand the global cellular impact of Inhibitor 3, future research should integrate multi-omics data. This includes:
Genomics/Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to Inhibitor 3 treatment to identify affected transcriptional programs.
Proteomics: Quantifying protein expression levels and post-translational modifications (e.g., phosphorylation, glutathionylation) to understand direct and downstream effects on protein function.
Metabolomics: Assessing alterations in metabolite profiles to reveal metabolic pathway perturbations caused by Inhibitor 3.
Integrating these diverse datasets through systems biology approaches would provide a holistic view of Inhibitor 3's effects on cellular physiology. This comprehensive understanding is crucial for predicting potential therapeutic benefits, identifying biomarkers of response, and anticipating off-target effects.
Advanced In Vivo Pre-clinical Models for Mechanistic Validation
Translating in vitro findings to clinically relevant outcomes requires robust and advanced in vivo pre-clinical models uniroma1.it. While initial studies may use simpler animal models, future research on Inhibitor 3 necessitates the use of more sophisticated models that closely mimic human disease pathophysiology and allow for detailed mechanistic validation.
This could include genetically modified animal models with specific Na/K-ATPase isoform mutations (e.g., Atp1a2 knockout mice for neurological disorders) or tissue-specific inducible knockout/knock-in models to study the precise role of an isoform in a particular disease context drugpatentwatch.com. Advanced imaging techniques (e.g., 23Na-MRI for brain Na concentration) could be integrated to monitor physiological changes in real-time. Such models enable the investigation of Inhibitor 3's efficacy, pharmacokinetics, and pharmacodynamics in a complex physiological environment, providing critical data for potential clinical translation.
Understanding Modulating Factors Influencing Inhibitor Efficacy
The efficacy of Na/K-ATPase inhibitors can be influenced by various modulating factors, including cellular environment, disease state, and genetic polymorphisms uniroma1.it. For instance, Na/K-ATPase activity can be regulated by hormones, protein kinase phosphorylation, and interactions with FXYD proteins.
Future research should aim to understand the factors that modulate Inhibitor 3's efficacy. This could involve studying its activity and signaling in different physiological and pathological conditions (e.g., varying ion concentrations, oxidative stress, inflammatory states). Investigating the role of genetic variations in Na/K-ATPase subunits or associated regulatory proteins on Inhibitor 3's response would also be important. Such studies would help predict patient response variability and identify potential biomarkers for patient stratification, paving the way for personalized medicine approaches.
Potential for Combination Therapies Involving Na+/K+-ATPase Inhibition
The therapeutic landscape for complex diseases, particularly cancer, increasingly emphasizes combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. The Na+/K+-ATPase, being a crucial enzyme involved in maintaining cellular ion homeostasis, volume regulation, and signal transduction, represents a promising target for such combinatorial approaches. While specific extensive data on combination therapies solely involving "sodium potassium ATPase inhibitor 3" (3-R-POD) are still emerging, the broader class of steroidal Na+/K+-ATPase inhibitors, to which 3-R-POD belongs, has demonstrated considerable potential for synergistic effects when combined with other therapeutic agents.
The mechanisms underpinning the utility of Na+/K+-ATPase inhibitors in combination therapies often involve their ability to modulate various intracellular signaling pathways critical for cell survival, proliferation, and apoptosis. Inhibition of the Na+/K+-ATPase by cardiac steroids, a well-studied subgroup of Na+/K+-ATPase inhibitors, leads to an increase in intracellular sodium, which subsequently triggers an elevation in intracellular calcium via the Na+/Ca2+-exchanger wikipedia.orgwikidoc.org. This rise in intracellular calcium can activate diverse signaling cascades, including those related to apoptosis and autophagy wikipedia.org.
Detailed research findings from studies on other Na+/K+-ATPase inhibitors, such as bufalin (B1668032) and ouabain, illustrate the potential for synergistic interactions:
Bufalin with Akt Inhibitors : Bufalin, a bufadienolide type of cardiotonic steroid, has been shown to inhibit the proliferation of cancer cells and activate apoptosis. Studies have demonstrated that bufalin can synergize with Akt inhibitors to induce apoptosis and increase the expression of pro-apoptotic proteins like Bax wikipedia.org. Akt is a critical pro-survival signaling molecule, and its inhibition, combined with the effects of Na+/K+-ATPase inhibition, can profoundly enhance programmed cell death in cancer cells.
Ouabain with TRAIL : Ouabain, another cardiac glycoside, has been observed to induce apoptosis in certain cancer cell lines in response to TNF-related apoptosis-inducing ligand (TRAIL) wikipedia.org. TRAIL resistance is a common challenge in cancer therapy. Ouabain's ability to increase caspase-3 activation and PARP cleavage, even at concentrations non-toxic to normal cells, suggests its potential to counteract TRAIL tolerance and enhance apoptosis when used in combination wikipedia.org. This synergistic effect points to the modulation of death receptor signaling pathways by Na+/K+-ATPase inhibition.
The rationale for combining Na+/K+-ATPase inhibitors with other agents stems from their multifaceted actions:
Signaling Pathway Modulation : Na+/K+-ATPase not only acts as an ion pump but also functions as a signal transducer, influencing pathways such as MAPK, reactive oxygen species (ROS) production, and phospholipase C signaling wikidoc.orgwikidata.org. By impacting these pathways, Na+/K+-ATPase inhibitors can sensitize cancer cells to the effects of other targeted therapies or chemotherapeutic agents.
Cell Cycle and Apoptosis Regulation : Many Na+/K+-ATPase inhibitors induce cell cycle arrest and various forms of cell death, including apoptosis and necroptosis wikipedia.org. Combining them with drugs that target different phases of the cell cycle or alternative cell death pathways could lead to more robust and comprehensive anti-tumor responses.
Overcoming Drug Resistance : Na+/K+-ATPase inhibitors, including cardiac steroids, may contribute to overcoming cancer cell resistance to conventional treatments by differentially regulating gene expression in cancer cells and modulating the tumor microenvironment wikipedia.orgwikipedia.org.
Given that 3-R-POD is a potent steroidal Na+/K+-ATPase inhibitor that induces pro-apoptotic responses umons.ac.be, it is highly plausible that it could engage in similar synergistic interactions with other anticancer agents. Future research directions could focus on systematic investigations into combinations of 3-R-POD with established chemotherapies, targeted therapies (e.g., Akt inhibitors, EGFR inhibitors), or immunotherapies. Such studies would aim to identify optimal combinatorial regimens, understand the precise molecular mechanisms of synergy, and evaluate the potential for improved therapeutic indices.
Q & A
Basic Research Questions
Q. What molecular techniques are commonly used to assess the expression and activity of sodium potassium ATPase inhibitors in cellular models?
- Methodology :
- mRNA Quantification : Use reverse transcription-quantitative PCR (RT-qPCR) with primers specific to the inhibitor (e.g., FXYD3) and housekeeping genes (e.g., GAPDH) for normalization .
- Protein Analysis : Perform Western blotting with validated antibodies (e.g., anti-FXYD3) to compare protein levels between cancerous and non-cancerous tissues .
- Functional Assays : Measure ATPase activity using in vitro assays with isolated membranes or purified enzyme, monitoring phosphate release via colorimetric or radioactive methods (e.g., thin-layer chromatography with [γ-32P] ATP) .
Q. How are immunohistochemical (IHC) scoring systems designed to evaluate sodium potassium ATPase inhibitor expression in clinical samples?
- Methodology :
- Staining Evaluation : Semi-quantitative scoring combines staining intensity (0: none; 3: strong) and percentage of positive cells (0: <5%; 3: >50%). Total scores (0–9) classify samples into low/high expression groups .
- Validation : Ensure inter-rater reliability by having two blinded pathologists independently score slides, resolving discrepancies via consensus .
Advanced Research Questions
Q. How can multivariate survival analysis be applied to determine the prognostic significance of sodium potassium ATPase inhibitors in hepatocellular carcinoma (HCC)?
- Methodology :
- Data Collection : Include variables like tumor size, metastasis, and inhibitor expression levels (e.g., FXYD3) from IHC or RNA-seq .
- Statistical Workflow :
Use Kaplan-Meier analysis with log-rank tests to compare survival curves between high/low expression groups .
Perform Cox proportional hazards regression to identify independent prognostic factors (e.g., hazard ratios for FXYD3 expression, adjusting for confounders like tumor stage) .
- Example : In HCC, high FXYD3 expression correlated with poor overall survival (HR=2.1, P=0.008) in multivariate models .
Q. What experimental strategies address contradictory findings on sodium potassium ATPase inhibitor roles across cancer types?
- Methodology :
- Cross-Study Validation : Compare in-house RNA-seq data with public datasets (e.g., TCGA) to confirm expression trends .
- Mechanistic Studies : Investigate tissue-specific interactions (e.g., FXYD3 binding to Na+/K+ ATPase α/β subunits in HCC vs. lung cancer) using co-immunoprecipitation .
- Pathway Analysis : Link inhibitor expression to oncogenic signaling (e.g., p38 MAPK or PI3K/Akt pathways) via gene set enrichment analysis (GSEA) .
Q. How can researchers optimize in vitro assays to distinguish direct inhibition of sodium potassium ATPase from off-target effects?
- Methodology :
- Control Experiments : Use cardiac glycosides (e.g., ouabain) as positive controls for ATPase inhibition .
- Dose-Response Curves : Measure inhibitor IC50 values and compare with known ATPase blockers to assess specificity .
- Genetic Knockdown : Silence the inhibitor gene (e.g., siRNA targeting FXYD3) and measure ATPase activity to confirm functional relevance .
Data Interpretation and Validation
Q. What are best practices for validating sodium potassium ATPase inhibitors as biomarkers in multicenter studies?
- Methodology :
- Standardized Protocols : Harmonize RNA extraction, IHC staining, and scoring criteria across institutions .
- Blinded Analysis : Mask clinical outcomes during biomarker assessment to reduce bias .
- Meta-Analysis : Pool data from independent cohorts to calculate pooled hazard ratios and assess heterogeneity (e.g., I² statistic) .
Q. How should researchers handle discrepancies between mRNA and protein expression levels of sodium potassium ATPase inhibitors?
- Methodology :
- Post-Transcriptional Analysis : Evaluate microRNA regulators (e.g., miR-21 targeting FXYD3 3’UTR) via luciferase reporter assays .
- Protein Stability Assays : Treat cells with cycloheximide to measure inhibitor half-life under different conditions (e.g., hypoxia) .
Tables for Key Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
